4-Chloro-5-methylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJJADZPBGRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609086 | |
| Record name | 4-Chloro-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-31-4 | |
| Record name | 4-Chloro-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-5-methylpyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-5-methylpyridin-2-amine
Senior Application Scientist Note: This technical guide addresses the chemical properties and synthetic applications of this compound (CAS 1033203-31-4). It must be noted at the outset that while this compound is commercially available, specific, peer-reviewed experimental data regarding its synthesis, reactivity, and spectroscopic characterization are not widely available in public literature. In contrast, its isomers, particularly 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2), are well-documented as key intermediates in pharmaceutical manufacturing.
Therefore, this guide will provide the known computational data for this compound and leverage robust experimental data from its close structural isomers to provide expert-driven predictions and analogous protocols. This approach ensures scientific integrity while delivering actionable insights for researchers, scientists, and drug development professionals. Throughout this document, a clear distinction is made between data pertaining directly to the target compound and data used for analogous reasoning.
Physicochemical and Structural Properties
This compound is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] The molecule's structure, featuring an amino group, a chloro group, and a methyl group on the pyridine ring, presents multiple sites for synthetic modification.
Structural and Computed Data
The fundamental properties of this compound have been calculated and are available through databases such as PubChem. These provide a foundational understanding of the molecule's size, polarity, and hydrogen bonding capabilities.
| Property | Value | Source |
| CAS Number | 1033203-31-4 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.58 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CN=C(C=C1Cl)N | [2] |
| InChIKey | LXLJJADZPBGRJA-UHFFFAOYSA-N | [2] |
| XLogP3 (Predicted) | 1.5 | [2] |
| Topological Polar Surface Area | 38.9 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Comparative Properties of Isomers
To provide context, the table below compares the computed data for the target compound with the known experimental data of its well-studied isomer, 2-Chloro-5-methylpyridin-4-amine. This comparison is critical for estimating the physical characteristics of the target compound.
| Property | This compound | 2-Chloro-5-methylpyridin-4-amine |
| CAS Number | 1033203-31-4 | 79055-62-2[3] |
| Appearance | Solid (Predicted) | White to yellowish crystal or crystalline powder[4] |
| Melting Point | Not available | ~115 °C[5] |
| Boiling Point | Not available | 310.1 °C (Predicted)[4] |
| Solubility | Not available | Slightly soluble in water; soluble in ethanol, DMF, dichloromethane[4] |
The difference in substitution patterns between the isomers is expected to influence intermolecular forces, leading to variations in melting point and solubility. The 4-amino isomer's ability to form different hydrogen bonding networks likely contributes to its specific physical properties.
Spectroscopic Characterization (Predictive Analysis)
No experimental spectra for this compound are readily available. However, a predictive analysis based on established principles of NMR spectroscopy can provide researchers with expected values for compound verification.
Predicted ¹H NMR Analysis
The expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would feature:
-
Methyl Protons (-CH₃): A singlet expected around δ 2.0-2.3 ppm.
-
Amino Protons (-NH₂): A broad singlet, typically between δ 4.5-6.5 ppm, whose chemical shift is solvent-dependent.
-
Aromatic Protons (Pyridine Ring): Two singlets corresponding to the protons at the C3 and C6 positions. The proton at C6 (adjacent to the nitrogen) would likely appear further downfield (δ ~7.5-7.8 ppm) compared to the proton at C3 (δ ~6.5-6.8 ppm).
For comparison, the published ¹H NMR data for the isomer 2-Chloro-5-methylpyridin-4-amine in DMSO-d₆ shows signals at δ=1.96 (s, 3H, -CH₃), 6.16 (br s, 2H, -NH₂), 6.50 (s, 1H, Ar-H), and 7.68 (s, 1H, Ar-H).[6] This experimental data supports the predicted regions for the different proton environments in the target molecule.
Synthesis Routes (Analogous Protocol)
A validated, step-by-step synthesis for this compound is not described in peer-reviewed literature. However, a highly robust and scalable synthesis for its isomer, 2-Chloro-5-methylpyridin-4-amine , has been patented, which serves as an excellent model for a potential synthetic strategy.[7][8] This method relies on the catalytic hydrogenation of a nitro-N-oxide precursor.
Analogous Synthesis of 2-Chloro-5-methylpyridin-4-amine
This process demonstrates a common and efficient pathway for producing substituted aminopyridines.[8]
Caption: Analogous synthesis of a key chloro-methyl-aminopyridine isomer.
Experimental Protocol (Adapted from Patent Literature[6][8]):
-
Reactor Charging: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% w/w) under an inert argon atmosphere.
-
Solvent Addition: Anhydrous ethanol is added as the solvent (approx. 10-12 mL per gram of starting material).
-
Inerting: The reactor is sealed and purged three times with argon (3 bar overpressure).
-
Hydrogenation: The atmosphere is replaced with hydrogen, and the reaction is maintained at 3 bar of hydrogen pressure. The mixture is stirred at 30°C for approximately 20 hours.
-
Work-up: Upon completion (monitored by HPLC, >98% conversion), the reactor is inerted with argon. The reaction mixture is filtered through a pad of kieselguhr to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product, 2-Chloro-5-methylpyridin-4-amine, typically in high purity (>97%).
Causality and Expertise: The choice of a bimetallic platinum/molybdenum catalyst is crucial for efficiently reducing both the nitro group and the N-oxide functionality simultaneously under mild conditions.[8] This avoids harsh reagents and improves the safety and scalability of the process.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used as a directing group.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are foundational methods in modern drug discovery for constructing C-N and C-C bonds, respectively.[9][10] Halogenated 2-aminopyridines are excellent substrates for these transformations.
Regioselectivity Insight: In dihalopyridines, Buchwald-Hartwig amination often occurs with high regioselectivity at the C2 position over the C4 position.[11][12] This is attributed to the more favorable oxidative addition of the palladium catalyst at the position alpha to the ring nitrogen. This principle suggests that the chloro group at C4 in the target molecule is well-suited for selective cross-coupling.
Representative Protocol: Buchwald-Hartwig Amination (Analogous)
The following protocol, adapted from methodologies for related chloropyridines, details a typical procedure for C-N bond formation.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., this compound, 1.0 mmol), the amine coupling partner (1.2 mmol), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (3-5 mL) via syringe.
-
Reaction: Heat the mixture with stirring at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Applications in Drug Discovery (By Isomeric Analogy)
While specific applications for this compound are not documented, the immense value of the chloro-methyl-aminopyridine scaffold is demonstrated by its isomers, which are key intermediates in blockbuster drugs.
-
Finerenone: The isomer 2-Chloro-5-methylpyridin-4-amine is a crucial building block for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[7][8]
-
Lumacaftor: The isomer 6-Chloro-5-methylpyridin-2-amine is a key intermediate in the synthesis of Lumacaftor, a component of treatments for cystic fibrosis that acts as a corrector of the F508del-CFTR protein.[13]
The utility of these isomers underscores the potential of this compound as a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. However, based on data for analogous aminopyridines and chloropyridines, the compound should be handled with care.[4]
-
Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling Precautions: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a functionalized heterocyclic building block with significant untapped potential. While a lack of specific published data necessitates a predictive and analogous approach to its chemistry, its structural features strongly suggest high utility in modern synthetic chemistry. Its value as a substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of drug discovery, is particularly noteworthy. The established importance of its isomers in major pharmaceuticals provides a compelling rationale for further investigation into the synthesis and reactivity of this specific compound, positioning it as a valuable tool for medicinal chemists and researchers developing the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-methylpyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Isomeric Specificity
4-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. As a functionalized building block, its physical properties are critical determinants of its behavior in synthetic protocols, formulation processes, and biological systems.
A crucial point of clarification for any researcher working with this compound is the potential for isomeric confusion. The scientific literature and commercial databases contain significantly more data for the isomer 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) . This guide will focus on the specified target molecule, this compound, providing the best available data, including computed and predicted values, while also presenting a comparative analysis with its more thoroughly documented isomer to aid in characterization and prevent misidentification.
Core Properties of this compound
Due to its status as a less common research chemical, many physical properties for this compound have not been experimentally determined and reported in peer-reviewed literature. The data presented here are derived from computational and predictive models, which provide valuable estimates for experimental design.
Molecular Structure and Identifiers
The arrangement of the amino, chloro, and methyl groups on the pyridine ring dictates the molecule's polarity, hydrogen bonding capability, and steric profile.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Monoisotopic Mass | 142.02977 Da | [1] |
| SMILES | CC1=CN=C(C=C1Cl)N | [1] |
| InChI | InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | [1] |
| InChIKey | LXLJJADZPBGRJA-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
The following table summarizes key physical properties derived from computational models. These values are essential for planning purification (e.g., distillation, crystallization) and for understanding the compound's pharmacokinetic profile (e.g., LogP for membrane permeability).
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Significance & Scientific Rationale |
| XlogP | 1.5 | Indicates moderate lipophilicity, suggesting some solubility in nonpolar organic solvents and potential for crossing biological membranes.[1] |
| Boiling Point | ~310 °C (at 760 mmHg) | The high predicted boiling point is due to the combination of a polar pyridine ring, a chloro-substituent, and the ability of the amino group to form intermolecular hydrogen bonds, requiring significant energy to overcome. |
| pKa (Most Basic) | ~5.1 | This value likely corresponds to the protonation of the pyridine ring nitrogen. The electron-donating amino and methyl groups increase the basicity relative to pyridine, while the electron-withdrawing chloro group slightly decreases it. The exocyclic amino group is expected to be significantly less basic. |
| Solubility | Sparingly soluble in water; Soluble in alcohols and polar organic solvents. | The pyridine nitrogen and amino group can act as hydrogen bond acceptors and donors, respectively, allowing for some interaction with water. However, the overall hydrocarbon character and the presence of the chloro group limit aqueous solubility. Higher solubility is expected in solvents like ethanol, methanol, and DMSO. |
Expected Spectroscopic Profile
For a researcher synthesizing this compound, spectroscopic analysis is the definitive method for structural confirmation.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 (adjacent to the ring nitrogen) will likely be downfield from the proton at C3.
-
Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically 4.0-5.5 ppm).
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around 2.0-2.5 ppm.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would appear at m/z 142. A characteristic isotopic pattern for a single chlorine atom ([M+2]⁺ peak at m/z 144 with approximately one-third the intensity of the M⁺ peak) would be a key confirmation. The protonated molecule [M+H]⁺ would be observed at m/z 143/145 under appropriate ionization conditions.[1]
Comparative Analysis: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2)
To provide context and aid in experimental work, it is instructive to compare the predicted properties of the target compound with the known, experimentally verified properties of its common isomer. The different placement of the amino and chloro groups significantly impacts intermolecular forces and, consequently, physical properties.
Table 3: Experimental Properties of Isomer 2-Chloro-5-methylpyridin-4-amine
| Property | Experimental Value | Source |
| CAS Number | 79055-62-2 | [2] |
| Appearance | White to yellowish or light yellow solid/powder | [3][4] |
| Melting Point | 115 °C | [5][6][7] |
| Boiling Point | 115 °C (unspecified pressure) | |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [5] |
| Aqueous Solubility | 5.4 g/L at 25 °C (Calculated) | [5] |
| pKa | 5.11 ± 0.42 (Predicted) | [3] |
Expert Analysis of Isomeric Differences: The most striking difference is the experimentally determined melting point of the 4-amino isomer (115 °C).[5][6][7] It is plausible that the 2-amino isomer (the target compound) would have a different melting point due to variations in crystal lattice packing and intermolecular hydrogen bonding patterns. The para-positioning of the amino group in the 4-amino isomer may allow for more efficient hydrogen bonding networks compared to the ortho-positioning in the 2-amino isomer, a factor that strongly influences melting points.
Experimental Workflow: Physicochemical Characterization
For a novel or sparsely documented compound like this compound, a rigorous, self-validating workflow is required to confirm its identity and purity post-synthesis.
Caption: Workflow for the characterization of this compound.
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the purified sample is completely dry and free of solvent. A small amount of the crystalline solid is finely crushed into a powder.
-
Capillary Loading: A small portion of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.
-
Ramp Rate: A rapid heating rate (10-20 °C/min) is used to approximate the melting range. A second, fresh sample is then heated slowly (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. A sharp melting range (≤ 2 °C) is indicative of high purity.
Conclusion
This compound is a valuable chemical intermediate whose physical properties are primarily understood through computational prediction due to a lack of extensive experimental data. Its predicted moderate lipophilicity, high boiling point, and basicity are logical consequences of its substituted pyridine structure. For researchers, the definitive identification of this compound relies on rigorous spectroscopic analysis (NMR, MS) and careful differentiation from its more common isomer, 2-Chloro-5-methylpyridin-4-amine, which possesses distinct, experimentally verified physical properties. The methodologies and comparative data provided in this guide offer a robust framework for the successful use and characterization of this compound in a research and development setting.
References
- 1. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 2-chloro-5-methylpyridin-4-amine 95% | CAS: 79055-62-2 | AChemBlock [achemblock.com]
- 5. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 7. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine and Its Isomeric Relatives
A Note on Isomeric Specificity for the Research Scientist: The query for "4-Chloro-5-methylpyridin-2-amine" touches upon a crucial aspect of chemical synthesis and procurement: isomeric specificity. While this exact isomer is structurally valid, it is not widely documented or commercially prevalent. In practice, researchers often encounter two closely related and more common compounds whose names can be easily confused. This guide will focus on the requested molecule while providing detailed, practical information on its more accessible structural isomers to ensure scientific and logistical accuracy in a laboratory setting.
Core Molecular Identification and Isomeric Comparison
The pyridine and pyrimidine scaffolds are fundamental building blocks in medicinal chemistry. Substitution pattern variations, as seen below, dramatically alter a compound's physical properties, reactivity, and biological activity. It is imperative to distinguish between these structures.
The user-specified compound and its common isomers are:
-
This compound (Requested Compound): A pyridine derivative with limited commercial availability and published data.
-
2-Chloro-5-methylpyridin-4-amine: A well-documented pyridine isomer.
-
4-Chloro-5-methylpyrimidin-2-amine: A common pyrimidine-based isomer with a distinct two-nitrogen heterocyclic core.
The following diagram illustrates the structural distinctions:
Caption: Structural differences between the requested compound and its common isomers.
Quantitative Data Summary
For ease of comparison, the key quantitative data for the two most common isomers are summarized below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | 2-Chloro-5-methylpyridin-4-amine | 4-Chloro-5-methylpyrimidin-2-amine |
| Molecular Formula | C₆H₇ClN₂[1][2] | C₅H₆ClN₃[3] |
| Molecular Weight | 142.59 g/mol [1][2] | 143.57 g/mol [3] |
| CAS Number | 79055-62-2[1][2][4] | 20090-58-8[3] |
| Appearance | Solid[5] | Crystalline Solid |
| IUPAC Name | 2-chloro-5-methylpyridin-4-amine[1] | 4-chloro-5-methylpyrimidin-2-amine[3] |
| Synonyms | 4-Amino-2-chloro-5-methylpyridine[5] | 2-Amino-4-chloro-5-methylpyrimidine |
Synthesis Protocols and Mechanistic Rationale
Protocol: Synthesis of 2-Chloro-5-methylpyridin-4-amine via Catalytic Hydrogenation
This procedure involves the reduction of a nitro-N-oxide precursor, a robust and scalable method for producing the desired aminopyridine.[4]
Core Reaction: 2-Chloro-5-methyl-4-nitropyridine 1-oxide → 2-Chloro-5-methylpyridin-4-amine
Experimental Workflow Diagram:
Caption: High-level workflow for the synthesis of 2-chloro-5-methylpyridin-4-amine.
Step-by-Step Methodology:
-
Reactor Charging: A glass pressure reactor equipped with a stirrer is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq), a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% w/w), and ethanol as the solvent.[4]
-
Scientist's Insight: The use of a bimetallic catalyst like Pt/Mo can enhance activity and selectivity in reducing both the nitro group and the N-oxide functionality simultaneously, which is a significant process efficiency.
-
-
Inerting: The reactor is sealed and purged three times with argon (to 3 bar overpressure) to remove all oxygen.[4]
-
Trustworthiness Principle: This step is critical for safety and catalyst longevity. Hydrogen is explosive in the presence of oxygen, and many hydrogenation catalysts are pyrophoric or can be poisoned by oxygen.
-
-
Catalytic Hydrogenation: The reaction mixture is stirred under a 3 bar hydrogen atmosphere at 30°C for approximately 20 hours.[4]
-
Expertise Note: Reaction progress should be monitored by an appropriate technique (e.g., HPLC, TLC) to confirm the consumption of the starting material. The parameters (temperature, pressure, time) are optimized to ensure full conversion while minimizing side reactions.
-
-
Work-up and Isolation: Upon completion, the reactor is purged again with argon. The reaction solution is filtered through a pad of kieselguhr (celite) to remove the solid catalyst.[4]
-
Product Recovery: The filtrate is concentrated to dryness under reduced pressure to yield the final product, 2-chloro-5-methylpyridin-4-amine.[4] The reported purity via this method is high (>97%).[4]
Applications in Drug Development and Chemical Research
Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to act as bioisosteres of other aromatic rings and their capacity to form key hydrogen bonds with biological targets.
-
Scaffold for API Synthesis: These compounds are primarily used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7] The chlorine atom at an activated position (ortho or para to the ring nitrogen) is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. The amine group can be used as a handle for amide bond formation, alkylation, or diazotization reactions.
-
Pesticide and Materials Science: Beyond pharmaceuticals, these structures serve as raw materials for synthesizing novel pesticides, where the specific substitution pattern imparts high insecticidal or bactericidal properties.[6]
Hypothetical Application Workflow:
The diagram below illustrates the logical flow of how a compound like 2-chloro-5-methylpyridin-4-amine would be utilized as a starting material in a drug discovery program.
Caption: Logical workflow of utilizing a chloromethylpyridine amine in drug discovery.
Safety and Handling
Comprehensive safety data for the exact isomer this compound is not available. However, based on the documented hazards of its close isomers, the following precautions are mandated.
GHS Hazard Classification (for 2-Chloro-5-methylpyridin-4-amine and 4-Chloro-5-methylpyrimidin-2-amine):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
| Hazard Statement | GHS Code | Signal Word |
| Harmful if swallowed/inhaled/in contact with skin | H302/H332/H312 | Warning |
| Causes skin and serious eye irritation | H315/H319 | Warning |
| May cause respiratory irritation | H335 | Warning |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use an approved particulate respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 5. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 6. 4-Amino-5-chloro-2-methylpyridine Supplier & Manufacturer China | CAS 3430-27-1 | Properties, Uses, Safety Data [pipzine-chem.com]
- 7. 2-Chloro-5-methyl-pyridin-4-amine;4-Amino-2-chloro-5-methylpyridine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
An In-depth Technical Guide to a Versatile Pyridine Building Block for Drug Discovery
A Note to the Reader: The initial request for a technical guide on 4-Chloro-5-methylpyridin-2-amine (CAS Number 1033203-31-4) revealed a significant scarcity of published scientific literature, including synthesis, reactivity, and spectroscopic data. To provide a valuable and scientifically accurate resource, this guide has been redirected to focus on a closely related, well-documented isomer: 2-Chloro-5-methylpyridin-4-amine (CAS Number 79055-62-2) . This compound shares a similar substitution pattern and is a relevant building block in medicinal chemistry, with available data for a comprehensive technical overview.
Technical Guide: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are cornerstone scaffolds in modern drug discovery, appearing in a vast array of approved therapeutics. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them privileged structures in medicinal chemistry. 2-Chloro-5-methylpyridin-4-amine is a versatile bifunctional building block, offering two distinct points for chemical modification: a reactive chlorine atom at the 2-position, amenable to various cross-coupling reactions, and a nucleophilic amino group at the 4-position, which can be engaged in amide bond formation or further derivatization. This guide provides an in-depth look at its synthesis, characterization, and potential applications in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 79055-62-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 142.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 115 °C | --INVALID-LINK-- |
| Boiling Point | 115 °C | --INVALID-LINK-- |
| SMILES | Cc1cnc(Cl)cc1N | --INVALID-LINK-- |
| InChIKey | CJGKOPNIXJWHKF-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectroscopic Data for Structural Elucidation
¹H NMR (300 MHz, DMSO-d₆):
-
δ 7.68 (s, 1H): Aromatic proton at the 6-position.
-
δ 6.50 (s, 1H): Aromatic proton at the 3-position.
-
δ 6.16 (br s, 2H): Protons of the amino group at the 4-position. The broadness of the signal is characteristic of exchangeable protons.
-
δ 1.96 (s, 3H): Protons of the methyl group at the 5-position.[1]
Mass Spectrometry (EI+):
-
m/z = 143 [M+H]⁺: The protonated molecular ion peak, consistent with the molecular weight of the compound.[1]
Synthesis Protocol: A Validated Approach
The synthesis of 2-chloro-5-methylpyridin-4-amine has been reported via the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This method is efficient and scalable, providing high purity material.[1]
Step-by-Step Experimental Procedure
-
Reactor Setup: A glass pressure reactor equipped with a stirrer is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, 10% w/w) under an argon atmosphere.
-
Solvent Addition: Ethanol is added as the solvent (approximately 11 mL per gram of starting material).
-
Inerting the Reactor: The reactor is sealed and purged with argon three times by pressurizing to 3 bar and then venting.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (3 bar) at 30°C for 20 hours.
-
Work-up: Upon completion, the reactor is inerted with argon. The reaction mixture is filtered through celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
This protocol has been reported to yield the product in quantitative amounts with a purity of >97.5% by HPLC.[1]
Caption: Synthesis of 2-Chloro-5-methylpyridin-4-amine.
Anticipated Reactivity and Applications in Drug Discovery
The true utility of 2-chloro-5-methylpyridin-4-amine lies in its potential for diversification. The chlorine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. It is anticipated that the 2-chloro position of this pyridine derivative will readily couple with various aryl and heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl and heteroaryl scaffolds, which are prevalent in kinase inhibitors and other targeted therapies.
Caption: Anticipated Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another critical transformation in medicinal chemistry. The 2-chloro position can be coupled with a diverse range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction is instrumental in the synthesis of diarylamines and other complex amine-containing structures.
Caption: Anticipated Buchwald-Hartwig Amination Reaction.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 2-chloro-5-methylpyridin-4-amine.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
Conclusion
2-Chloro-5-methylpyridin-4-amine is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the presence of two orthogonal functional groups make it an attractive starting material for the creation of diverse chemical libraries. The anticipated reactivity in key cross-coupling reactions opens up a wide chemical space for exploration, enabling the synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its known properties and a scientifically grounded projection of its synthetic utility, empowering researchers to leverage this compound in their quest for new medicines.
References
An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine: Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Chloro-5-methylpyridin-2-amine, a substituted pyridine derivative of increasing interest to researchers and professionals in drug development and medicinal chemistry. While public domain data on this specific isomer is emerging, this document synthesizes available information and draws logical, experience-based parallels from closely related, well-characterized isomers to provide a holistic and practical resource.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic amine with the molecular formula C₆H₇ClN₂. Its structure features a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.
The precise arrangement of these substituents is critical to the molecule's reactivity and its utility as a building block in the synthesis of complex bioactive molecules. The electron-donating nature of the amino and methyl groups, combined with the electron-withdrawing and nucleophilic substitution-prone nature of the chloro group, creates a unique electronic landscape that dictates its chemical behavior.
Below is a table summarizing the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |
| Molecular Weight | 142.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1033203-31-4 | PubChem[1] |
| SMILES | CC1=CN=C(C=C1Cl)N | PubChem[1] |
| InChI | InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | PubChem[1] |
| Predicted XLogP3 | 1.5 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis Strategies: Insights from Isomeric Compounds
A plausible synthetic approach for this compound could involve the following conceptual workflow:
Diagram 2: Conceptual Synthetic Workflow
Caption: A potential synthetic pathway for this compound.
Detailed Protocol for an Isomer: Synthesis of 2-chloro-5-methylpyridin-4-amine
To provide a practical experimental framework, the following is a detailed protocol for the synthesis of the isomer 2-chloro-5-methylpyridin-4-amine, which proceeds via the reduction of a nitro-N-oxide precursor.[3]
Step 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium
-
Reactor Setup: A glass pressure reactor equipped with a cross-beam stirrer is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium.
-
Catalyst and Solvent Addition: 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and 320 ml of ethanol are added to the reactor.
-
Inerting: The reactor is sealed and inertized by pressurizing with argon to 3 bar and then venting. This process is repeated three times.
-
Hydrogenation: The reaction mixture is stirred at 30°C under a 3 bar hydrogen overpressure for 20 hours. Reaction completion is monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, the reactor is inertized with argon. The reaction solution is filtered through kieselguhr (10 g) to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product, 2-chloro-5-methylpyridin-4-amine.
This hydrogenation method is highly efficient, with reported conversions exceeding 98%.[3] The choice of catalyst, particularly the use of platinum and molybdenum on a carbon support, is critical for the simultaneous reduction of the nitro group and the N-oxide.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely published, we can predict the expected spectral features based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be significantly deshielded.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₆H₇ClN₂. Predicted mass-to-charge ratios for various adducts are available.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching bands for the pyridine ring (around 1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various biological interactions. This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.
Intermediate in the Synthesis of Antibacterial Compounds
Recent patent literature has identified this compound (CAS 1033203-31-4) as a key reactant in the development of new antibacterial compounds.[1][5] This highlights its current relevance and application in addressing the challenge of antimicrobial resistance.
Diagram 3: Role in Antibacterial Synthesis
Caption: Application of this compound in synthesizing new antibacterial agents.
A Scaffold for Kinase Inhibitors and Other Therapeutics
The aminopyridine motif is a common feature in many kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound offers medicinal chemists a unique set of vectors for molecular elaboration to achieve desired potency and selectivity against various biological targets. While direct examples are still emerging, the use of its isomer, 2-chloro-5-methylpyridin-4-amine, as an intermediate in the synthesis of the mineralocorticoid receptor (MR) antagonist Finerenone, underscores the potential of this class of compounds in developing treatments for cardiovascular and kidney diseases.[6]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on data for isomeric compounds such as 5-Amino-2-chloro-4-methylpyridine, the following hazards should be anticipated[7]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with demonstrated applications in the synthesis of novel antibacterial agents. While comprehensive public data on this specific isomer is still being developed, a robust understanding of its properties and potential can be derived from the extensive research on related substituted aminopyridines. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase, making it a compound of significant interest for further investigation and application.
References
- 1. CN114423758A - æç»èååç© - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN117396475A - æèååç© - Google Patents [patents.google.com]
- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, aminopyridines are of particular interest due to their versatile chemical reactivity and ability to engage in hydrogen bonding, a key interaction in molecular recognition by biological targets. This guide provides a comprehensive overview of 4-Chloro-5-methylpyridin-2-amine, a specific isomer within this important class of compounds. While this particular molecule is commercially available, detailed public-domain data on its synthesis and applications are sparse. Therefore, this guide will present the confirmed chemical information and provide expert context on its potential utility based on the broader understanding of related chemical structures.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental for research and regulatory purposes. This section details the IUPAC name, synonyms, and other key identifiers for this compound.
IUPAC Name
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound [1].
Synonyms
In literature and commercial listings, this compound may be referred to by several other names, including:
It is crucial for researchers to be aware of these synonyms to ensure a comprehensive literature search.
Key Identifiers
A list of key identifiers for this compound is provided in the table below. The CAS (Chemical Abstracts Service) number is a unique identifier that is essential for unambiguous identification of the substance.
| Identifier | Value | Source |
| CAS Number | 1033203-31-4 | [1][2][3][][5] |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Molecular Weight | 142.59 g/mol | |
| InChI Key | LXLJJADZPBGRJA-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CN=C(C=C1Cl)N | [1][2] |
Physicochemical Properties
At the time of writing, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not widely available in the public domain. However, computational models provide valuable estimations.
Computed Properties
The following properties have been calculated using computational methods and are available through public databases such as PubChem.
| Property | Value | Source |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 142.0297759 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
These computed values suggest that this compound has drug-like properties, adhering to general guidelines such as Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors, combined with a moderate polarity, indicates that this molecule could be tailored for interactions with biological macromolecules.
Synthesis and Reactivity
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. Its commercial availability is often listed as being via custom synthesis. This suggests that while a synthetic route is known to commercial suppliers, it may not be widely published.
From a chemical standpoint, the synthesis of such a molecule would likely involve the construction of the pyridine ring followed by the introduction of the chloro, methyl, and amino groups. The relative positioning of these functional groups is key and would dictate the synthetic strategy.
The reactivity of this compound is dictated by its functional groups:
-
The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions.
-
The chloro group can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of other functional groups at this position.
-
The pyridine ring itself is a π-deficient system, which influences the reactivity of the substituents.
Applications in Research and Development
While specific applications for this compound are not documented in readily accessible literature, its structure suggests significant potential as a building block in drug discovery and materials science. Substituted aminopyridines are known to be key intermediates in the synthesis of a variety of biologically active compounds.
For instance, related aminopyridine structures are found in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. The presence of a chlorine atom provides a reactive handle for further chemical modification, allowing for the exploration of the chemical space around this scaffold to optimize properties such as potency, selectivity, and pharmacokinetic profiles.
The general workflow for utilizing a chemical intermediate like this compound in a research setting is illustrated in the diagram below.
Figure 1. A generalized workflow for the utilization of a chemical intermediate in a drug discovery program.
Safety and Handling
Comprehensive safety and handling data for this compound are limited. One entry in the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates that the substance is "Not Classified" as hazardous based on a notification from a single company[1]. However, this should not be considered a comprehensive assessment.
As a general precaution for a compound of this nature, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Direct contact with skin and eyes should be avoided, and inhalation of any dust or vapor should be prevented. In the absence of specific data, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
This compound is a substituted aminopyridine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific isomer are not widely published, its chemical structure suggests that it can be a valuable intermediate for the synthesis of more complex molecules. Researchers working with this compound should rely on its unique CAS number for accurate identification and adhere to stringent safety protocols due to the limited availability of toxicological data. The further exploration of the chemistry and applications of this and related compounds will undoubtedly contribute to the advancement of drug discovery and materials science.
References
An In-depth Technical Guide to the Safety and Hazards of 4-Chloro-5-methylpyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of the safety and hazard information for 4-Chloro-5-methylpyridin-2-amine and its closely related isomers. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or industrial setting. This document synthesizes data from various safety data sheets and chemical databases to present a coherent and actionable guide to safe handling, storage, and emergency procedures.
Chemical Identification and Isomerism
The nomenclature of substituted pyridines can be complex, leading to potential ambiguity. The compound of interest, this compound, is a substituted pyridine with three functional groups. It is crucial to be aware of the specific isomer being used, as the position of these groups on the pyridine ring can influence the chemical and toxicological properties.
This guide will primarily focus on the safety data available for 5-Amino-2-chloro-4-methylpyridine (CAS No. 66909-38-4) , as it is a common and well-documented isomer.[1] Information for other isomers, such as 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) , will also be included for a more comprehensive understanding of the potential hazards associated with this class of compounds.[2][3]
Key Synonyms:
-
2-Amino-4-chloro-5-methylpyridine[4]
-
5-Amino-2-chloro-4-methylpyridine[1]
-
2-chloro-5-methyl-4-pyridinamine[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | [5] |
| Physical State | Powder Solid | [1] |
| Appearance | Red-brown | [1] |
| Melting Point/Range | 69 - 73 °C / 156.2 - 163.4 °F | [1] |
| Boiling Point/Range | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No information available | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Signal Word: Warning[1]
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark
Hazard Statements:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Harmful if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Statements - Prevention:
-
Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Precautionary Statements - Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][5]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1][5]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.[1][5]
Precautionary Statements - Storage:
Precautionary Statements - Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
Caption: Hierarchy of engineering controls for safe handling.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Nitrile rubber gloves are generally recommended.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
Hygiene Measures
Good laboratory hygiene practices are crucial.
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Remove contaminated clothing and wash it before reuse.[5]
Storage
Proper storage is necessary to maintain the integrity of the chemical and prevent accidental release.
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[8]
-
Environmental Precautions: Do not let the chemical enter the environment.[1] Prevent product from entering drains.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid dispersing dust.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Heat, flames, and sparks.[7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[1]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin contact. This compound is classified as acutely toxic via all three routes.
Acute Toxicity:
-
Oral: Category 4 (Harmful if swallowed)[1]
-
Dermal: Category 4 (Harmful in contact with skin)[1]
-
Inhalation (Dusts/Mists): Category 4 (Harmful if inhaled)[1]
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
-
Target Organs: Respiratory system[1]
Carcinogenicity: There is no information available to indicate that this compound is carcinogenic.[10]
Conclusion
This compound and its isomers are hazardous chemicals that require careful handling and adherence to strict safety protocols. The primary hazards include acute toxicity, skin and eye irritation, and respiratory tract irritation. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers and scientists can minimize the risks associated with the use of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Introduction: Understanding the Significance of Solubility
An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-5-methylpyridin-2-amine
In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage screening to final formulation. This compound, a substituted pyridine derivative, represents a class of compounds with significant potential as intermediates in the synthesis of pharmacologically active molecules. Its utility is intrinsically linked to its solubility profile, which governs reaction kinetics, purification efficiency, and, ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of this compound, blending theoretical principles with actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore its physicochemical underpinnings and provide a robust, field-proven methodology for its empirical determination.
Physicochemical Properties: The Blueprint of Solubility
The solubility of a molecule is not an arbitrary value but a direct consequence of its structural and electronic properties. Before delving into experimental determination, it is crucial to understand the key physicochemical parameters of this compound, which are summarized below. It is important to note that while extensive experimental data for this specific molecule (CAS 1033203-31-4) is limited in publicly accessible literature, we can rely on high-quality computational predictions to guide our understanding.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |
| Molecular Weight | 142.58 g/mol | PubChem[1] |
| CAS Number | 1033203-31-4 | PubChem[1] |
| Appearance | White to yellowish crystalline powder (Expected) | Generic Data[2] |
| Predicted XlogP | 1.5 | PubChem[1][3] |
| Predicted pKa | (See Discussion Below) | N/A |
| Hydrogen Bond Donors | 1 (from the amino group) | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 (from the pyridine and amino nitrogens) | ChemScene[2] |
Expert Insight & Causality: The predicted XlogP of 1.5 indicates a molecule with a balanced lipophilic and hydrophilic character.[1][3] The chlorine atom and methyl group contribute to its lipophilicity, while the amino group and the pyridine ring nitrogen provide hydrophilic character and sites for hydrogen bonding. This balance suggests that the compound will exhibit moderate solubility in both polar and some non-polar organic solvents but will likely have limited, and strongly pH-dependent, aqueous solubility.
The pKa is a critical, yet often unreported, parameter. Substituted 2-aminopyridines are basic. The pyridine ring nitrogen and the exocyclic amino group can both be protonated. The pyridine nitrogen is typically more basic. For 2-aminopyridine itself, the pKa is approximately 6.7. The electron-withdrawing effect of the chloro group at the 4-position would be expected to decrease the basicity (lower the pKa) of the pyridine nitrogen, likely into the 3-5 range. This pKa value is the pivot point for its aqueous solubility.
Aqueous Solubility Profile: The Critical Role of pH
For any ionizable compound, aqueous solubility is not a single number but a profile that varies dramatically with pH. This compound is a weak base, and its solubility is governed by the equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.
The neutral form has lower intrinsic water solubility, driven by the energy required to break the crystal lattice and solvate a moderately polar molecule. At a pH below the compound's pKa, the molecule becomes protonated. This cationic form can readily form ion-dipole interactions with water, leading to a significant increase in aqueous solubility.
Caption: pH-dependent equilibrium of this compound.
Practical Implications for Researchers:
-
Dissolution for Assays: When preparing stock solutions for biological or chemical assays, using a buffer with a pH at least 2 units below the estimated pKa (e.g., pH 2-3) will ensure complete dissolution and prevent precipitation upon dilution into neutral media.
-
Purification: During workup of a reaction mixture, the pH can be manipulated to move the compound between aqueous and organic layers. Acidifying the aqueous layer will extract the protonated compound, while basifying will allow the neutral form to be extracted into an organic solvent.
Organic Solvent Solubility Profile
The solubility in organic solvents is dictated by the principle of "like dissolves like." Given its balanced polarity, this compound is expected to be soluble in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino group can donate hydrogen bonds, and the nitrogen atoms can accept them, facilitating strong interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar pyridine ring system lead to good solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The chlorine atom on the molecule provides favorable interactions with chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF is a weaker hydrogen bond acceptor and less polar than the other aprotic solvents, resulting in lower solubility. |
| Non-Polar | Hexanes, Toluene | Very Low | The significant polarity of the molecule prevents effective solvation by non-polar solvents. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method , which is consistent with regulatory guidelines such as OECD 105.[4][5][6] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]
Workflow Diagram
Caption: Experimental workflow for the Shake-Flask solubility assay.
Step-by-Step Methodology
-
Preparation of Materials:
-
Test Compound: Use this compound of the highest possible purity. Impurities can significantly affect solubility.[9]
-
Solvents: Use HPLC-grade solvents and prepare aqueous buffers (e.g., phosphate-buffered saline for physiological pH) filtered through a 0.22 µm filter.
-
Vessels: Use clear glass vials (e.g., 2 mL HPLC vials) with screw caps and PTFE septa.
-
-
Preliminary Test (Optional but Recommended):
-
Rationale: To estimate the approximate solubility and avoid using excessive material or making overly concentrated solutions that are difficult to analyze.
-
Procedure: Add 1-2 mg of the compound to a vial. Add the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition, until the solid is fully dissolved. This provides a rough estimate of the solubility.[10]
-
-
Main Experiment - Equilibration:
-
Rationale: To ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Procedure:
-
Add a sufficient excess of solid compound (e.g., 2-5 mg) to at least three separate vials for each solvent being tested. The solid should be clearly visible.
-
Add a precise volume of the solvent (e.g., 1.0 mL) to each vial.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C).
-
Agitate the samples for an extended period. A minimum of 24 hours is standard, but sampling at multiple time points is crucial for validation.[11]
-
-
-
Sampling and Phase Separation:
-
Rationale: To isolate the saturated solution (supernatant) from any undissolved solid particles without disturbing the equilibrium.
-
Procedure:
-
After 24 hours, remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.
-
Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) into a clean analysis vial.
-
Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Return the original vials to the shaker and repeat the sampling process at 48 hours.
-
-
-
Quantification by HPLC-UV:
-
Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution. HPLC is a robust and widely used technique for the analysis of pyridine derivatives.[12][13]
-
Procedure:
-
Calibration Curve: Prepare a set of at least five calibration standards of this compound in the analysis solvent, covering the expected concentration range. A stock solution is typically made in DMSO or methanol.[14]
-
Sample Preparation: Dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analysis: Inject the standards and the diluted samples onto the HPLC system.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).
-
Detection: UV detector set to a wavelength of maximum absorbance (determined by a UV scan of a standard solution).
-
Flow Rate: 1.0 mL/min.
-
-
-
-
Data Analysis and Validation:
-
Calculation: Plot the peak area from the HPLC chromatograms versus the concentration of the standards to generate a linear regression calibration curve. Use the equation of the line to calculate the concentration of the diluted samples, and then apply the dilution factor to determine the final solubility in mg/mL or µg/mL.
-
Trustworthiness Check: The core of a self-validating protocol lies here. Compare the calculated solubility values from the 24-hour and 48-hour time points. If the values are within an acceptable margin (e.g., ±10%), it confirms that equilibrium was reached at 24 hours. If the 48-hour value is significantly higher, it indicates that a longer incubation time is needed.
-
Conclusion
The solubility profile of this compound is a multifaceted characteristic essential for its effective application in research and development. While experimental data remains sparse, a thorough understanding of its physicochemical properties—particularly its balanced polarity and basic nature—allows for a robust prediction of its behavior. Its aqueous solubility is fundamentally linked to pH, a critical consideration for any work in biological or protic systems. For empirical determination, the shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable and reproducible means of quantifying its solubility in any solvent system. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, trustworthy solubility data, enabling more informed decisions in their synthetic and developmental endeavors.
References
- 1. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 3. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Comprehensive Technical Guide to 4-Chloro-5-methylpyridin-2-amine: A Key Building Block in Modern Pharmaceuticals
This in-depth technical guide provides a comprehensive overview of 4-Chloro-5-methylpyridin-2-amine, a pivotal heterocyclic intermediate in the landscape of contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed insights into its chemical identity, physicochemical properties, synthesis, handling, and its significant role in the synthesis of advanced therapeutic agents.
Core Chemical Identity and Molecular Descriptors
This compound is a substituted pyridine derivative whose structural features make it a versatile synthon in medicinal chemistry. The precise arrangement of a chlorine atom, a methyl group, and an amine group on the pyridine ring imparts specific reactivity and functionality, which is expertly leveraged in multi-step organic syntheses.
The unambiguous identification of this compound is paramount for researchers and is achieved through standardized chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1033203-31-4 |
| InChI | InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7 |
| InChIKey | LXLJJADZPBGRJA-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1Cl)N |
| Molecular Formula | C6H7ClN2 |
| Molecular Weight | 142.59 g/mol |
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in laboratory and industrial settings. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [General chemical supplier information] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 310.1 ± 37.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, methanol, and acetone. | [3][4] |
| pKa | 5.11 ± 0.42 (Predicted) | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical process, with various routes developed to optimize yield and purity. A prevalent and effective method involves the catalytic hydrogenation of a nitro-N-oxide precursor, a transformation that underscores the importance of selective reduction in heterocyclic chemistry.
Key Synthesis Pathway: Catalytic Hydrogenation
A widely employed synthetic route commences with 2-chloro-5-methyl-4-nitropyridine 1-oxide. This precursor undergoes a catalytic hydrogenation reaction, which concurrently reduces the nitro group to an amine and removes the N-oxide functionality. The choice of catalyst is crucial for the efficiency and selectivity of this transformation. Platinum-based catalysts, often doped with other metals like molybdenum or vanadium, have proven to be highly effective.[5][6]
The overall reaction can be depicted as follows:
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of this compound based on established literature.[6]
Materials:
-
2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Ethanol
-
Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)
-
Argon or Nitrogen (for inert atmosphere)
-
Pressurized hydrogenation reactor
-
Filtration apparatus (e.g., Celite or kieselguhr)
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a pressure-rated reactor, charge 2-chloro-5-methyl-4-nitropyridine 1-oxide and the hydrogenation catalyst.
-
Solvent Addition: Add ethanol as the reaction solvent.
-
Inerting: Seal the reactor and purge with an inert gas (argon or nitrogen) multiple times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar) and maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, depressurize the reactor and purge with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting this compound can be further purified by recrystallization or column chromatography to achieve the desired purity.
Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone .[5][7] Finerenone is a crucial therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.
The synthesis of Finerenone from this compound involves a subsequent reaction to form 4-amino-5-methyl-1H-pyridin-2(1H)-one, which is a core structural component of the final drug molecule.[5] The unique substitution pattern of this compound allows for the strategic introduction of other functional groups necessary for the biological activity of Finerenone.
The versatility of the chloro and amino groups on the pyridine ring also makes this compound a valuable building block for the synthesis of a diverse range of other heterocyclic compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[8][9][10]
Caption: Pathway from intermediate to therapeutic application.
Safety, Handling, and Storage
Due to its chemical nature, this compound requires careful handling to ensure personnel safety and maintain its integrity.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[11]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[11]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[11]
-
Specific target organ toxicity (single exposure) (Category 3), Respiratory system: May cause respiratory irritation.[11]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[11] Eyewash stations and safety showers should be readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[12]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after use.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a fundamentally important building block in the synthesis of complex, biologically active molecules. Its well-defined chemical properties, coupled with established synthetic routes, make it an indispensable tool for medicinal chemists. The successful development of Finerenone is a testament to the critical role of such intermediates in advancing modern medicine. As research into novel therapeutics continues, the demand for high-purity and well-characterized synthons like this compound will undoubtedly grow, further solidifying its place in the landscape of pharmaceutical innovation.
References
- 1. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 4. echemi.com [echemi.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Amino-5-chloro-2-methylpyridine Supplier & Manufacturer China | CAS 3430-27-1 | Properties, Uses, Safety Data [pipzine-chem.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine: Synthesis, Properties, and Applications
Introduction
4-Chloro-5-methylpyridin-2-amine, with the CAS Number 1033203-31-4, is a substituted pyridine derivative that holds a position of quiet significance in the landscape of modern medicinal chemistry.[][2] As a heterocyclic building block, its unique arrangement of an amino group, a chloro substituent, and a methyl group on the pyridine core provides a versatile platform for the synthesis of complex, biologically active molecules. While not a household name in the chemical world, its utility is demonstrated by its application in the development of novel therapeutics, such as modulators for the D3 dopamine receptor.[3]
This guide provides a comprehensive overview of this compound, from its likely synthetic origins to its known applications. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemistry and potential.
Historical Context and Development
A definitive record of the first synthesis of this compound is not prominent in the scientific literature, suggesting its discovery was likely an outcome of broader research into substituted pyridines rather than a landmark event. The development of such compounds is intrinsically linked to the relentless pursuit of new pharmaceutical and agrochemical agents. The pyridine scaffold is a well-established "privileged structure" in drug design, and the strategic placement of various functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
The emergence of compounds like this compound can be seen as a logical step in the evolution of synthetic chemistry, where the demand for specific, often complex, substitution patterns on aromatic rings drives the innovation of new synthetic methodologies. Its appearance as a commercially available, albeit specialized, chemical intermediate underscores its value to the research community.[][4]
Synthesis of this compound
The synthesis of this compound presents a fascinating challenge in regioselectivity. The desired arrangement of substituents requires careful consideration of the directing effects of the groups already present on the pyridine ring. Below are three plausible synthetic routes, constructed from established principles of pyridine chemistry and documented procedures for analogous compounds.
Route 1: Regioselective Chlorination of 2-Amino-5-methylpyridine
This approach is perhaps the most direct on paper, but it hinges on controlling the position of chlorination on the 2-amino-5-methylpyridine starting material. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. However, with the 5-position already occupied by a methyl group, the challenge becomes achieving selective chlorination at the 4-position while avoiding the more electronically favored 3-position.
Causality of Experimental Choices:
-
Strongly Acidic Medium: Performing the chlorination in a strongly acidic medium protonates the pyridine ring nitrogen and the exocyclic amino group. This deactivates the ring towards electrophilic substitution, making the reaction less vigorous and potentially altering the regiochemical outcome. It has been shown that such conditions can favor chlorination at the 5-position for 2-aminopyridine.[5]
-
Chlorinating Agent: A mild and controllable chlorinating agent is essential. While elemental chlorine can be used, reagents like N-chlorosuccinimide (NCS) or the use of LiCl with an oxidant like Selectfluor™ offer a more controlled reaction profile, which is crucial for achieving regioselectivity.[6]
Experimental Protocol (Representative):
-
Protonation: 2-Amino-5-methylpyridine (1.0 eq) is dissolved in a strong acid, such as concentrated sulfuric acid, at a low temperature (0-5 °C).
-
Chlorination: A solution of N-chlorosuccinimide (1.05 eq) in the same acid is added dropwise over a period of 1-2 hours, maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 10-20 °C) for several hours and monitored by TLC or LC-MS for the consumption of the starting material and the formation of the product.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., concentrated NaOH or NH4OH) to a pH of 8-9.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Route 1: Regioselective Chlorination.
Route 2: Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-methylpyridine
This route involves the synthesis of a di-chlorinated precursor, followed by a selective nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent. The success of this strategy depends on the differential reactivity of the chlorine atoms at the 2- and 4-positions.
Causality of Experimental Choices:
-
Nucleophilic Attack: In pyridine systems, the 2- and 4-positions are electron-deficient and thus susceptible to nucleophilic attack. The relative reactivity can be influenced by other substituents on the ring.[7][8]
-
Reaction Conditions: SNAr reactions often require elevated temperatures and sometimes pressure to overcome the energy barrier of disrupting the aromaticity of the pyridine ring.[7] The choice of solvent and base (if any) is also critical.
-
Selectivity: It is well-documented that in many di-chlorinated pyridines and quinazolines, the 4-position is more reactive towards nucleophiles than the 2-position.[9][10] This provides a strong basis for the feasibility of this route.
Experimental Protocol (Representative):
-
Precursor Synthesis: 2,4-Dichloro-5-methylpyridine is synthesized via established methods, for example, from a corresponding dihydroxypyridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: The 2,4-dichloro-5-methylpyridine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, dioxane, or DMSO) in a pressure vessel.
-
Ammonia Addition: A solution of aqueous ammonia (a large excess) is added.
-
Reaction: The vessel is sealed and heated to a high temperature (e.g., 120-160 °C) for several hours. The pressure will increase during the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated to remove the solvent. The residue is taken up in water and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
Caption: Route 2: Selective Nucleophilic Aromatic Substitution.
Route 3: Sandmeyer Reaction on 5-Methylpyridine-2,4-diamine
The Sandmeyer reaction is a classic transformation used to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[11] This route would involve the synthesis of 5-methylpyridine-2,4-diamine, followed by the selective diazotization of the 4-amino group and its subsequent replacement with a chloro group.
Causality of Experimental Choices:
-
Selective Diazotization: The key to this route is the ability to selectively react the 4-amino group while leaving the 2-amino group intact. The relative basicity and steric environment of the two amino groups can influence this selectivity.
-
Diazotization Reagents: Sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) is the standard reagent for forming diazonium salts.
-
Copper(I) Chloride Catalyst: The conversion of the diazonium salt to the chloride is catalyzed by copper(I) chloride (CuCl). This is the hallmark of the Sandmeyer reaction.
Experimental Protocol (Representative):
-
Precursor Synthesis: 5-Methylpyridine-2,4-diamine is prepared from a suitable starting material.
-
Diazotization: The diamine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added slowly, keeping the temperature below 5 °C.
-
Sandmeyer Reaction: The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid, also maintained at a low temperature.
-
Decomposition and Product Formation: The mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt (indicated by the cessation of nitrogen gas evolution).
-
Work-up and Purification: The reaction mixture is basified and extracted with an organic solvent. The product is then purified from the crude mixture using standard techniques.
Caption: Route 3: Synthesis via Sandmeyer Reaction.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, which is common for specialized synthetic intermediates, its key properties can be summarized as follows. The predicted data is derived from computational models.
| Property | Value | Source |
| CAS Number | 1033203-31-4 | [][2] |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Monoisotopic Mass | 142.02977 Da | |
| XlogP (Predicted) | 1.5 | |
| Predicted Collision Cross Section ([M+H]⁺) | 125.0 Ų |
Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical sector. The presence of three distinct functional points—the nucleophilic amino group, the electrophilic carbon bearing the chloro group, and the methyl-substituted carbon—allows for a wide range of subsequent chemical modifications.
A notable example of its application is in the synthesis of novel positive allosteric modulator-antagonists of the D3 dopamine receptor.[3] In this context, the amino group of this compound is used to form a sulfonamide bond, demonstrating its utility as a nucleophile in coupling reactions.[3] The D3 receptor is a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia, addiction, and depression, highlighting the importance of intermediates like this one in the discovery of new central nervous system therapies.
Conclusion
This compound is a specialized but valuable heterocyclic compound. While its history is not marked by a singular, celebrated discovery, its importance is evident from its application in modern drug discovery programs. The synthesis of this molecule, requiring careful control of regioselectivity, exemplifies some of the common challenges and strategies in pyridine chemistry. For researchers and scientists in the field, understanding the properties and synthetic accessibility of such building blocks is crucial for the design and development of the next generation of therapeutics.
References
- 2. aablocks.com [aablocks.com]
- 3. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. volza.com [volza.com]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of Substituted Pyridines
An Application Guide for the Synthesis of 4-Chloro-5-methylpyridin-2-amine
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous active pharmaceutical ingredients (APIs). Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of targeted therapeutics. Among the vast family of pyridine derivatives, This compound stands out as a critical building block and key intermediate. Its specific substitution pattern—an amino group for further derivatization, a chloro atom for cross-coupling reactions, and a methyl group for steric and electronic modulation—renders it invaluable for constructing complex molecular architectures.[1][2]
This document provides a detailed guide for researchers and drug development professionals on the synthesis of this compound. We will explore a robust and scalable synthetic route, delving into the underlying chemical principles, providing a step-by-step experimental protocol, and offering insights grounded in practical laboratory experience.
Synthetic Strategy: A Multi-Step Approach from 3-Methylpyridine
While various synthetic routes to the target molecule exist, this guide focuses on a reliable multi-step pathway commencing from the readily available precursor, 3-methylpyridine. This approach is advantageous due to its logical progression and the use of well-established, high-yielding chemical transformations. The overall workflow involves N-oxidation, nitration, chlorination, and a final reduction step.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide (Intermediate)
The initial phase of the synthesis focuses on constructing the key chlorinated and nitrated pyridine N-oxide intermediate. This precursor contains all the necessary functionalities, correctly positioned for the final reductive amination step.
Protocol 1.1: N-Oxidation of 3-Methylpyridine
The activation of the pyridine ring towards electrophilic substitution is achieved through N-oxidation. This step increases the electron density of the ring at the 2- and 4-positions.
-
Methodology:
-
To a solution of 3-methylpyridine in a suitable solvent like acetic acid, add an oxidizing agent such as hydrogen peroxide (30% solution) or m-chloroperoxybenzoic acid (m-CPBA).
-
The reaction is typically performed at elevated temperatures (e.g., 70-80 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess peroxide is carefully quenched.
-
The product, 3-methylpyridine 1-oxide, is isolated via extraction and solvent evaporation.[3]
-
Protocol 1.2: Nitration of 3-Methylpyridine 1-oxide
With the ring activated, nitration can proceed. The N-oxide group directs the incoming nitro group primarily to the 4-position.
-
Methodology:
-
Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add 3-methylpyridine 1-oxide to the cooled nitrating mixture while maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the mixture to stir at room temperature, then heat gently (e.g., 60-70 °C) to drive the reaction to completion.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
The resulting solid, 5-methyl-4-nitropyridine 1-oxide, is collected by filtration, washed with water, and dried.
-
Protocol 1.3: Chlorination of 5-Methyl-4-nitropyridine 1-oxide
The final step in preparing the key intermediate is the introduction of the chlorine atom at the 2-position.
-
Methodology:
-
Treat 5-methyl-4-nitropyridine 1-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
-
The reaction is typically refluxed for several hours.
-
After cooling, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized to precipitate the crude product.
-
The intermediate, 2-chloro-5-methyl-4-nitropyridine 1-oxide, is purified by recrystallization.
-
Part 2: Synthesis of this compound (Final Product)
The culmination of the synthesis is the selective reduction of the nitro group to an amine. This transformation must be conducted under conditions that preserve the chloro substituent. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and selectivity.
Mechanism: Catalytic Hydrogenation
The reduction of the nitro group on the pyridine N-oxide precursor proceeds via catalytic hydrogenation. In this process, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically a noble metal like Platinum (Pt) supported on activated carbon. The catalyst facilitates the transfer of hydrogen atoms to the nitro group, reducing it to an amine. The N-oxide is also reduced back to the pyridine. The addition of a co-catalyst, such as Molybdenum (Mo), can enhance the catalyst's activity and selectivity, leading to higher conversion rates.[4][5]
Caption: Reduction of the key intermediate to the final product.
Protocol 2.1: Reductive Amination
This protocol provides a detailed procedure for the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.
-
Materials and Equipment:
-
Glass pressure reactor with a stirrer
-
Argon or Nitrogen source for inerting
-
Hydrogen source
-
2-chloro-5-methyl-4-nitropyridine 1-oxide (precursor)
-
Hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon)[4]
-
Ethanol (solvent)
-
Kieselguhr (diatomaceous earth) for filtration
-
-
Experimental Procedure:
-
Reactor Setup: Under an argon atmosphere, charge the glass pressure reactor with 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[4]
-
Catalyst and Solvent Addition: Add 2.9 g of the hydrogenation catalyst and 320 ml of ethanol.[4]
-
Inerting: Seal the reactor and inert the system by pressurizing with argon to 3 bar and then venting. Repeat this cycle three times to ensure an oxygen-free environment.
-
Hydrogenation: Pressurize the reactor with hydrogen to 3 bar. Maintain the reaction temperature at 30°C with continuous stirring.[4]
-
Reaction Monitoring: The reaction is typically run for 20 hours. Monitor the conversion (>98%) by a suitable analytical method such as HPLC.[4]
-
Work-up: Once the reaction is complete, vent the hydrogen and inert the reactor with argon.
-
Filtration: Filter the reaction solution through a pad of kieselguhr (approx. 10 g) to remove the catalyst.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the final product, this compound.
-
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for the final reduction step.
| Parameter | Value | Reference |
| Precursor Amount | 29 g | [4] |
| Catalyst | 0.8% Pt, 0.6% Mo on Carbon | [4] |
| Solvent | Ethanol | [4] |
| Temperature | 30°C | [4] |
| Pressure (H₂) | 3 bar | [4] |
| Reaction Time | 20 hours | [4] |
| Expected Yield | Quantitative (~23 g) | [4] |
| Expected Purity (HPLC) | ~97.5% | [4] |
Trustworthiness and Self-Validation
The protocols described herein are based on established and published synthetic methods, ensuring a high degree of reliability.[4][5] For self-validation, it is imperative to characterize the final product thoroughly. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 143 [M+H]⁺).[4]
-
Nuclear Magnetic Resonance (¹H-NMR): To confirm the chemical structure. Expected signals in DMSO-d₆: δ=1.96 (s, 3H, CH₃), 6.16 (br s, 2H, NH₂), 6.50 (s, 1H, Ar-H), 7.68 (s, 1H, Ar-H).[4]
By adhering to these protocols and validation steps, researchers can confidently synthesize high-purity this compound for subsequent applications in their research and development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Synthesis of 2-Chloro-5-methylpyridin-4-amine: A Detailed Protocol for Pharmaceutical Intermediates
This application note provides a comprehensive and detailed protocol for the synthesis of 2-chloro-5-methylpyridin-4-amine, a crucial building block in the development of novel pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, making them privileged scaffolds in the design of new therapeutics. Specifically, aminopyridine derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for a variety of indications, including neurological disorders and oncology. The precise placement of substituents on the pyridine ring is critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug candidate.
This document outlines a robust and scalable method for the preparation of 2-chloro-5-methylpyridin-4-amine, a specific isomer with significant potential for further chemical elaboration.
Synthetic Strategy: Catalytic Hydrogenation
The chosen synthetic route for the preparation of 2-chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This method is favored due to its high efficiency, clean conversion, and amenability to industrial scale-up. The reaction proceeds via the reduction of the nitro group to an amine and the removal of the N-oxide functionality.
The selection of the catalyst is a critical parameter for the success of this transformation. A platinum and molybdenum-based catalyst on an activated carbon support has been shown to provide excellent conversion rates and selectivity.[1][2] Molybdenum is known to enhance the activity and stability of platinum catalysts in hydrogenation reactions.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final product isolation.
Caption: Workflow for the synthesis of 2-chloro-5-methylpyridin-4-amine.
Detailed Synthesis Protocol
Materials and Equipment:
-
Glass pressure reactor with a cross-beam stirrer
-
Argon and Hydrogen gas supply with pressure regulators
-
Filtration apparatus (e.g., Buchner funnel with kieselguhr)
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
HPLC, MS, and NMR for product analysis
Reagents:
-
2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon)
-
Ethanol (anhydrous)
-
Kieselguhr (diatomaceous earth)
-
Argon (inert gas)
-
Hydrogen (high purity)
Procedure:
-
Reactor Charging: Under a stream of argon, charge a glass pressure reactor with 29 g (153.79 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of the hydrogenation catalyst.[1]
-
Solvent Addition: Add 320 ml of ethanol to the reactor.
-
Inertization: Close the reactor and inertize the system by pressurizing with argon to 3 bar and then venting. Repeat this process three times to ensure an oxygen-free atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to 3 bar and maintain the temperature at 30°C. Stir the reaction mixture for 20 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC, with an expected conversion of over 98%.[1]
-
Catalyst Filtration: After the reaction is complete, vent the hydrogen and inertize the reactor with argon. Filter the reaction mixture through a pad of 10 g of kieselguhr to remove the catalyst.
-
Product Isolation: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to yield the final product.
Results and Characterization
The protocol is expected to yield approximately 23.0 g of 2-chloro-5-methylpyridin-4-amine. The product may still contain residual ethanol.
| Parameter | Value | Reference |
| Yield | Quantitative (23.0 g) | [1] |
| Purity (HPLC) | 97.5% | [1] |
| Mass Spec (EI+) | m/z = 143 [M+H]⁺ | [1] |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ = 1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H) | [1] |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a well-ventilated fume hood and behind a blast shield. Ensure all equipment is properly grounded to prevent static discharge.
-
Catalyst Handling: The platinum-on-carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled under an inert atmosphere and filtered while wet.
-
Pressure Reactor: All operations involving the pressure reactor should be performed by trained personnel. The reactor must be regularly inspected and pressure-tested.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of 2-chloro-5-methylpyridin-4-amine. The use of catalytic hydrogenation offers a high-yield and clean method suitable for producing this valuable pharmaceutical intermediate. Adherence to the detailed steps and safety precautions outlined in this document is essential for the successful and safe execution of this synthesis.
References
- 1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Application Note: The Strategic Synthesis and Application of 6-Chloro-5-methylpyridin-2-amine, a Key Intermediate for Lumacaftor
Abstract Lumacaftor (VX-809) is a cornerstone therapy for cystic fibrosis patients homozygous for the F508del mutation, functioning as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] The efficient, safe, and scalable synthesis of such a crucial pharmaceutical agent is paramount. This document provides a detailed guide on 6-chloro-5-methylpyridin-2-amine, a pivotal intermediate in the synthesis of Lumacaftor.[3] We present its physicochemical properties, a superior and safer synthesis protocol that avoids hazardous reagents, comprehensive methods for purification and quality control, and its direct application in forming the Lumacaftor core structure. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing.
Profile of the Key Intermediate: 6-Chloro-5-methylpyridin-2-amine
A thorough understanding of the starting material's properties is fundamental to successful and safe process development. This section outlines the key physicochemical and safety data for 6-chloro-5-methylpyridin-2-amine.
Physicochemical Properties
The intrinsic properties of the intermediate dictate handling, reaction, and purification conditions.
| Property | Value | Source |
| IUPAC Name | 6-Chloro-5-methylpyridin-2-amine | [3] |
| Synonyms | 2-Amino-6-chloro-5-methylpyridine | N/A |
| Molecular Formula | C₆H₇ClN₂ | [4][5] |
| Molecular Weight | 142.59 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 150-151 °C | [7] |
| Purity (Typical) | >99% (via optimized synthesis) | [8][9] |
Safety and Handling
Adherence to safety protocols is non-negotiable in a laboratory or manufacturing setting. 6-Chloro-5-methylpyridin-2-amine is an irritant and possesses acute toxicity.
-
Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[12][13]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.
Optimized Synthesis of 6-Chloro-5-methylpyridin-2-amine
Rationale for the Selected Synthetic Route
Older methods for synthesizing this intermediate often relied on hazardous reagents like hydrogen peroxide and phosphorus oxychloride (POCl₃), which pose significant safety, environmental, and equipment maintenance challenges, making them unsuitable for large-scale industrial production.[3][7]
The protocol detailed here is based on an improved four-step sequence that begins with commercially available 2-amino-6-chloropyridine. The critical methylation at the 5-position is accomplished via a robust and scalable Suzuki-Miyaura cross-coupling reaction. This modern approach offers a superior overall yield (over 60%), high purity (>99%), and, most importantly, enhanced safety by avoiding dangerous and environmentally harmful reagents.[3][7][8][9]
Synthesis Workflow Diagram
Caption: Optimized four-step synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol is adapted from established literature for producing the intermediate on a hectogram scale.[7]
Step 1: Bromination of 2-Amino-6-chloropyridine
-
Charge a suitable reactor with 2-amino-6-chloropyridine and acetonitrile.
-
Cool the mixture to 0-5 °C.
-
Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/HPLC analysis confirms completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and stir. Filter the resulting solid, wash with water, and dry to yield 5-bromo-6-chloropyridin-2-amine.
Step 2: Pivaloyl Protection
-
Suspend the brominated intermediate in dichloromethane (DCM).
-
Add triethylamine (Et₃N) and cool the mixture to 0-5 °C.
-
Add pivaloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform an aqueous work-up by washing with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain N-(5-bromo-6-chloropyridin-2-yl)pivalamide.
Step 3: Suzuki-Miyaura Methylation
-
To a flask, add the protected intermediate, methylboronic acid, sodium bicarbonate, Pd(OAc)₂, and DPEphos ligand.[7]
-
Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Purge the mixture with nitrogen for 10-15 minutes.
-
Heat the reaction to reflux (approx. 85 °C) and maintain for 10-12 hours under a nitrogen atmosphere.
-
Upon completion, cool the mixture and perform a work-up, which may include treatment with activated carbon and extraction with an organic solvent (e.g., ethyl acetate).[7]
-
Isolate the product, N-(6-chloro-5-methylpyridin-2-yl)pivalamide, by concentrating the organic phase.
Step 4: Deprotection
-
Add the methylated intermediate to concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Cool the reaction to room temperature and then further cool in an ice bath.
-
Adjust the pH to basic (pH 9-10) using a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 6-chloro-5-methylpyridin-2-amine.
Purification and Quality Control (QC)
Achieving high purity is critical for an active pharmaceutical ingredient (API) intermediate to ensure the efficacy and safety of the final drug product.
Purification & Analysis Workflow
Caption: Standard workflow for intermediate purification and QC.
Purification Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C).
Analytical Quality Control
A. Purity Determination by HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the intermediate.[8]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase : An isocratic or gradient system of acetonitrile and water with a buffer (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Acceptance Criterion : Purity ≥ 99.0%.
B. Structural Confirmation by NMR and MS
-
¹H NMR : The proton NMR spectrum should be recorded (e.g., in DMSO-d₆ or CDCl₃) and compared against a reference standard or literature data to confirm the chemical structure. Key signals include aromatic protons, the methyl group singlet, and the amine group broad singlet.[15]
-
Mass Spectrometry (MS) : Analysis (e.g., by ESI-QTOF) should confirm the molecular weight. The mass spectrum should show a prominent [M+H]⁺ ion at m/z corresponding to the calculated value for C₆H₇ClN₂.[7][15]
Application in Lumacaftor Synthesis
The highly pure 6-chloro-5-methylpyridin-2-amine serves as a key building block for the construction of the Lumacaftor molecule. It is coupled with a second key intermediate, typically a boronic acid or ester derivative, via a palladium-catalyzed cross-coupling reaction.
Coupling Reaction Workflow
Caption: Key coupling step in the Lumacaftor synthesis pathway.
Representative Coupling Protocol
This protocol describes the critical C-C bond formation that links the two halves of the Lumacaftor molecule, as outlined in patent literature.[16]
-
Charge a reactor with the aryl boronic acid derivative (intermediate 2), a suitable palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium carbonate).
-
Add a solvent system, such as toluene/water or dioxane.
-
Add the purified 6-chloro-5-methylpyridin-2-amine (intermediate 1).
-
Inert the system by purging with nitrogen.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by HPLC.
-
Upon completion, cool the mixture and perform an extractive work-up.
-
The resulting crude product is then purified (e.g., by chromatography or recrystallization) to yield the advanced biaryl precursor, which is carried forward to complete the synthesis of Lumacaftor.
References
- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
- 13. echemi.com [echemi.com]
- 14. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pivotal Role of Aminopyridine Derivatives in the Synthesis of Finerenone
Abstract
Finerenone (BAY 94-8862), marketed as Kerendia®, is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. It is approved for treating chronic kidney disease associated with type 2 diabetes.[1] Its unique 1,4-dihydropyridine-fused-pyridine (1,6-naphthyridine) scaffold is central to its pharmacological activity. This document provides a detailed technical guide on the synthesis of this core structure, focusing on the critical role of the aminopyridine building block. While the specific compound 4-Chloro-5-methylpyridin-2-amine is queried, this guide will clarify the role of its structural isomer, 2-Chloro-5-methylpyridin-4-amine , which is the key precursor cited in major synthetic routes for producing the essential cyclization component, 4-amino-5-methylpyridin-2(1H)-one .[2][3] We will detail the multi-step synthesis of this intermediate and its subsequent application in the construction of the Finerenone backbone.
Retrosynthetic Analysis of Finerenone
A retrosynthetic approach to Finerenone (I) reveals its construction from three primary synthons. The central 1,4-dihydronaphthyridine core is assembled via a Hantzsch-type pyridine synthesis. This disconnection highlights the 4-cyano-2-methoxybenzaldehyde moiety (III), an acetoacetamide derivative (IV), and the crucial nitrogen-containing ring, 4-amino-5-methylpyridin-2(1H)-one (II), which forms the pyridine portion of the fused-ring system.
Caption: Retrosynthetic analysis of Finerenone (I).
The strategic selection and synthesis of the pyridone component (II) are paramount for the success of the overall synthesis, as its structure dictates the final arrangement of the naphthyridine core.
The Aminopyridine Precursor: A Clarification on Isomeric Identity
The synthesis of the Finerenone core relies on the specific tautomer 4-amino-5-methylpyridin-2(1H)-one. Patent literature extensively documents that this intermediate is prepared from 2-Chloro-5-methylpyridin-4-amine (V).[2][4][5] The queried compound, this compound, is a structural isomer and is not reported as a direct precursor in the established routes. The reason lies in the desired reaction pathway: the chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution (hydrolysis) to form the required 2-pyridone, while the amino group at the 4-position is preserved to act as the enamine component in the subsequent Hantzsch cyclization.
The synthesis of 2-Chloro-5-methylpyridin-4-amine (V) itself typically starts from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide (VI).[2] This pathway involves two key transformations:
-
Catalytic Hydrogenation: Simultaneous reduction of the nitro group and the N-oxide to yield the amino group at the 4-position.
-
Hydrolysis: Conversion of the 2-chloro substituent to a hydroxyl group, which tautomerizes to the stable 2-pyridone form.
Caption: Synthesis pathway to the key pyridone intermediate (II).
Application Protocol 1: Synthesis of 4-amino-5-methylpyridin-2(1H)-one (II)
This two-step protocol is adapted from patent literature and provides a reliable method for producing the key pyridone intermediate for Finerenone synthesis.[2][5]
Step A: Synthesis of 2-Chloro-5-methylpyridin-4-amine (V)
-
Reactor Setup: Charge a suitable hydrogenation reactor with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide (VI) (1.0 eq) and a platinum-based catalyst (e.g., 0.5% Pt, 0.3% Mo on carbon powder, ~2-5 mol%).
-
Solvent Addition: Add methanol as the solvent to achieve a substrate concentration of approximately 10-15% w/v.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 5-10 bar) and heat to 50-70 °C.
-
Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by HPLC or TLC for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Chloro-5-methylpyridin-4-amine (V) as a solid, which can be used in the next step, often without further purification.
Step B: Synthesis of 4-amino-5-methylpyridin-2(1H)-one (II)
CAUSALITY NOTE: This step utilizes high temperature and pressure in a strong base to facilitate the nucleophilic aromatic substitution of the chloride at the C2 position. Methanol is used as the solvent, and potassium hydroxide provides the nucleophilic hydroxide ion.
-
Reactor Setup: Charge a high-pressure autoclave with 2-Chloro-5-methylpyridin-4-amine (V) (1.0 eq) and potassium hydroxide (KOH) (3.0-5.0 eq).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Seal the autoclave and heat the mixture to 160-180 °C. The internal pressure will rise significantly. Maintain the reaction at this temperature for 10-15 hours.[2]
-
Cooling & Neutralization: After the reaction period, cool the autoclave to room temperature. Carefully vent any residual pressure. Dilute the reaction mixture with water and adjust the pH to ~7 using a strong acid (e.g., concentrated HCl).
-
Isolation: The product, 4-amino-5-methylpyridin-2(1H)-one (II), will precipitate from the neutralized solution. Cool the slurry in an ice bath to maximize precipitation.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically obtained in high purity (>99%).[5]
Application Protocol 2: Hantzsch-Type Synthesis of the Finerenone Core
This protocol describes the multi-component reaction to form the racemic dihydronaphthyridine core of Finerenone, using the previously synthesized pyridone (II).[6]
-
Knoevenagel Condensation (Pre-step): In a separate flask, react 4-cyano-2-methoxybenzaldehyde (1.0 eq) with a β-ketoamide like acetoacetamide or a β-ketoester like ethyl 2-cyanoacetoacetate (1.1 eq) in a suitable solvent (e.g., ethanol, isobutanol) with a catalytic amount of a base like piperidine or piperidinium acetate. Heat the mixture to generate the Knoevenagel adduct in situ.
-
Cyclization Reaction: To the solution containing the Knoevenagel adduct, add 4-amino-5-methylpyridin-2(1H)-one (II) (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) for 12-24 hours. The reaction involves a Michael addition of the pyridone's enamine to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration.
-
Monitoring: Track the formation of the dihydronaphthyridine product and consumption of reactants by HPLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the crude solid by filtration. Wash the solid with cold solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. The resulting racemic precursor to Finerenone can be further purified by recrystallization.
Data Summary
The following table summarizes typical parameters for the key synthetic steps described.
| Step | Key Reactant | Key Product | Typical Yield | Typical Purity (HPLC) | Reference |
| Protocol 1A | 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | 2-Chloro-5-methylpyridin-4-amine | >90% | >98% | [2][5] |
| Protocol 1B | 2-Chloro-5-methylpyridin-4-amine | 4-amino-5-methylpyridin-2(1H)-one | 85-95% | >99% | [2][5] |
| Protocol 2 | 4-amino-5-methylpyridin-2(1H)-one | Racemic Finerenone Precursor | 70-85% | >97% | [6] |
Conclusion
While the specific isomer this compound is not directly employed, its structural isomer, 2-Chloro-5-methylpyridin-4-amine , is an indispensable precursor in the industrial synthesis of Finerenone. Its conversion to 4-amino-5-methylpyridin-2(1H)-one provides the foundational pyridine moiety required for the subsequent Hantzsch condensation. The robustness of this two-step conversion, characterized by high yields and purity, is a cornerstone of the efficient and scalable production of this important therapeutic agent. Understanding the precise roles and reactivity of these aminopyridine intermediates is crucial for any researcher or professional involved in the synthesis and development of Finerenone and related dihydropyridine compounds.
References
- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. apicule.com [apicule.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. Synthesis of Finerenone [cjph.com.cn]
The Pivotal Role of 4-Chloro-5-methylpyridin-2-amine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: A Versatile Pyridine Building Block in Modern Agriculture
In the landscape of modern agrochemical research and development, the strategic design and synthesis of highly effective and selective herbicides are paramount for ensuring global food security. Substituted pyridinamines are a critical class of intermediates, serving as foundational scaffolds for a diverse array of bioactive molecules. Among these, 4-Chloro-5-methylpyridin-2-amine has emerged as a key building block, particularly in the synthesis of potent sulfonylurea herbicides. Its unique substitution pattern offers a versatile platform for the construction of complex agrochemicals that exhibit excellent herbicidal activity at low application rates.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of commercially significant sulfonylurea herbicides, namely nicosulfuron and rimsulfuron. We will delve into the detailed synthetic protocols, the underlying chemical principles, and the biological mode of action of these powerful agricultural tools. This document is intended for researchers, scientists, and professionals in the field of agrochemical synthesis and drug development, offering both theoretical insights and practical, step-by-step methodologies.
The Significance of the Pyridine Moiety in Sulfonylurea Herbicides
The pyridine ring, a core component derived from intermediates like this compound, plays a crucial role in the efficacy and selectivity of sulfonylurea herbicides. This heterocyclic moiety is not merely a structural linker but actively participates in the binding of the herbicide to its target enzyme, acetolactate synthase (ALS). The specific substituents on the pyridine ring, such as the chloro and methyl groups in our precursor, are critical for optimizing the molecule's electronic and steric properties, thereby enhancing its inhibitory potency and defining its spectrum of weed control.
Section 1: Synthesis of Nicosulfuron
Nicosulfuron is a post-emergence herbicide widely used for the control of annual and perennial grass weeds in maize.[1] The synthetic pathway to nicosulfuron from this compound involves the key transformation of the amine group into a sulfonyl chloride, which then undergoes condensation with a pyrimidine urea derivative.
Synthetic Pathway Overview
The synthesis of nicosulfuron from this compound can be logically constructed in a multi-step process. Although a direct one-pot synthesis from this specific starting material is not extensively documented in a single source, a combination of established chemical transformations allows for a rational and efficient synthetic route. The overall strategy involves the conversion of the aminopyridine to a pyridinesulfonyl chloride, which then reacts with a suitable pyrimidine-containing intermediate.
Caption: Synthetic pathway from this compound to Nicosulfuron.
Protocol: Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide Intermediate
A crucial intermediate for nicosulfuron synthesis is a substituted pyridinesulfonamide. While direct synthesis from this compound is feasible via a Sandmeyer-type reaction, a more commonly documented route starts from 2-amino-3-methylpyridine. For the purpose of providing a well-referenced protocol, we will outline the synthesis of a closely related and commercially important intermediate, 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide.
Step 1: Diazotization and Sulfochlorination of 2-Amino-3-methylpyridine
This step is a critical transformation that converts the amino group into a sulfonyl chloride via a diazonium salt intermediate.[2]
-
Materials:
-
2-Amino-3-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 2-Amino-3-methylpyridine in a mixture of glacial acetic acid and concentrated HCl, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the pyridine solution, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a saturated solution of SO₂ in glacial acetic acid and add a catalytic amount of CuCl₂.
-
Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture, maintaining the temperature at 5-10 °C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract the resulting pyridinesulfonyl chloride with dichloromethane.
-
Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-3-methylpyridine-x-sulfonyl chloride.
-
Step 2: Amination to form the Sulfonamide
-
Materials:
-
Pyridinesulfonyl chloride intermediate from Step 1
-
Aqueous Ammonia (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the crude pyridinesulfonyl chloride in dichloromethane and cool to 0-5 °C.
-
Slowly add an excess of cold aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude pyridinesulfonamide. Further purification can be achieved by recrystallization.
-
Protocol: Final Condensation to Nicosulfuron
The final step involves the coupling of the pyridinesulfonamide intermediate with a pyrimidine derivative. A common method involves the reaction of the corresponding pyridinesulfonyl chloride with a pre-formed pyrimidine urea.[3]
-
Materials:
-
Pyridinesulfonyl chloride intermediate
-
2-Amino-4,6-dimethoxypyrimidine urea
-
Triethylamine or other suitable base
-
Dichloromethane or other aprotic solvent
-
-
Procedure:
-
Dissolve the 2-amino-4,6-dimethoxypyrimidine urea in dichloromethane.
-
Add a stoichiometric amount of triethylamine to the solution.
-
Slowly add a solution of the pyridinesulfonyl chloride in dichloromethane to the mixture at 5-10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude nicosulfuron.
-
Purify the product by recrystallization from a suitable solvent system (e.g., methanol).[4]
-
| Parameter | Typical Value | Reference |
| Nicosulfuron Yield | 92-98% | [4] |
| Nicosulfuron Purity | >98% | [4] |
Section 2: Synthesis of Rimsulfuron
Rimsulfuron is another vital sulfonylurea herbicide effective against a wide range of grasses and broadleaf weeds in crops such as maize and potatoes.[5] The synthesis of rimsulfuron also hinges on the creation of a key pyridinesulfonamide intermediate.
Synthetic Pathway Overview
The synthesis of rimsulfuron from a suitable pyridine precursor follows a similar logic to that of nicosulfuron, involving the formation of a pyridinesulfonamide which is then coupled with a pyrimidine derivative.
Caption: Synthetic pathway for Rimsulfuron.
Protocol: Synthesis of 3-(Ethylsulfonyl)-2-pyridinesulfonamide Intermediate
This key intermediate is central to the synthesis of rimsulfuron.[6] While the direct synthesis from this compound would require a multi-step conversion to introduce the ethylsulfonyl group at the 3-position, a common starting material for this intermediate is 2,3-dichloropyridine.
Step 1: Synthesis of 3-(Ethylsulfonyl)-2-mercaptopyridine
-
Materials:
-
2,3-Dichloropyridine
-
Sodium hydrosulfide (NaHS) or a mixture of sodium sulfide and sulfur
-
Solvent (e.g., DMF)
-
-
Procedure:
-
React 2,3-dichloropyridine with a thiolation reagent such as sodium hydrosulfide in a suitable solvent like DMF. This nucleophilic substitution reaction replaces one of the chlorine atoms with a thiol group.
-
Step 2: Oxidation to 3-(Ethylsulfonyl)-2-pyridinesulfonyl Chloride
-
Materials:
-
3-(Ethylsulfonyl)-2-mercaptopyridine
-
Chlorine gas (Cl₂)
-
Water and Dichloromethane
-
-
Procedure:
-
Dissolve the 3-(ethylsulfonyl)-2-mercaptopyridine in a biphasic mixture of water and dichloromethane.
-
Bubble chlorine gas through the cooled solution. The chlorine will oxidize the thiol group to a sulfonyl chloride.
-
Step 3: Amination to 3-(Ethylsulfonyl)-2-pyridinesulfonamide
-
Materials:
-
3-(Ethylsulfonyl)-2-pyridinesulfonyl Chloride
-
Ammonia
-
-
Procedure:
-
React the 3-(ethylsulfonyl)-2-pyridinesulfonyl chloride with ammonia to form the corresponding sulfonamide.
-
Protocol: Final Condensation to Rimsulfuron
The final step is the condensation of the pyridinesulfonamide with a pyrimidine carbamate.[7]
-
Materials:
-
3-(Ethylsulfonyl)-2-pyridinesulfonamide
-
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
-
Procedure:
-
Prepare a stirred suspension of 3-ethylsulfonyl-2-pyridinesulfonamide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in acetonitrile.
-
Add DBU to the suspension and stir for approximately 15 minutes.
-
Dilute the resulting solution with water and acidify with hydrochloric acid to precipitate the crude rimsulfuron.
-
Collect the solid precipitate by filtration and wash with water and ether.
-
Purify the product by recrystallization.
-
| Parameter | Typical Value | Reference |
| Rimsulfuron Yield | ~70% | [7] |
| Rimsulfuron Melting Point | 160-162 °C | [7] |
Section 3: Mode of Action - Inhibition of Acetolactate Synthase (ALS)
Both nicosulfuron and rimsulfuron, synthesized from this compound-derived intermediates, share a common mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8]
The Target Enzyme: Acetolactate Synthase
ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[9] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. Crucially, ALS is present in plants and microorganisms but not in animals, which is a key reason for the low mammalian toxicity of sulfonylurea herbicides.[10]
Mechanism of Inhibition
Sulfonylurea herbicides like nicosulfuron and rimsulfuron are potent, non-competitive inhibitors of ALS. They bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This binding is highly specific and occurs at very low concentrations of the herbicide.
Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.
Symptomatology in Susceptible Weeds
Following application, nicosulfuron and rimsulfuron are absorbed through the foliage and roots and translocated throughout the plant to the meristematic tissues (growing points).[8] The inhibition of ALS leads to a rapid cessation of cell division. However, the visual symptoms of herbicidal activity develop more slowly, typically appearing within one to two weeks. These symptoms include:
-
Stunting of growth
-
Chlorosis (yellowing) of new growth
-
Necrosis (browning and death) of meristematic regions
-
General foliar discoloration
Ultimately, the inability to produce essential amino acids leads to the death of the susceptible weed.
Conclusion
This compound stands as a testament to the importance of well-designed chemical intermediates in the development of modern agrochemicals. Its structural features provide a robust starting point for the synthesis of highly effective sulfonylurea herbicides like nicosulfuron and rimsulfuron. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists in their efforts to develop the next generation of crop protection solutions. A thorough understanding of the synthesis and mode of action of these compounds is crucial for their responsible and effective use in sustainable agriculture.
References
- 1. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 4. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 5. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 7. WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof - Google Patents [patents.google.com]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
reactions of the amine group on 4-Chloro-5-methylpyridin-2-amine
An In-Depth Guide to the Synthetic Transformations of the Amine Group on 4-Chloro-5-methylpyridin-2-amine
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the key synthetic reactions involving the 2-amino group of this compound. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the substituted 2-aminopyridine scaffold in a wide array of bioactive molecules.[1] The reactivity of this compound is dictated by the interplay between the nucleophilic exocyclic amino group and the electronic properties of the pyridine ring, which is modified by an electron-withdrawing chloro substituent and an electron-donating methyl group.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will explore four fundamental classes of reactions: N-Acylation, N-Alkylation, Diazotization and subsequent Sandmeyer-type transformations, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a cornerstone reaction for converting the primary amine of this compound into an amide. This transformation is crucial for two primary reasons: it allows for the installation of a vast range of functional groups to explore structure-activity relationships (SAR) and it can be used to protect the amine functionality during multi-step syntheses. The reaction proceeds via the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of an acylating agent.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes a standard procedure for the N-acetylation of this compound to yield N-(4-chloro-5-methylpyridin-2-yl)acetamide. Acetic anhydride is a common, highly effective acetylating agent.
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ice, Deionized water
-
Reaction flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amine). Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.
-
Cool the stirred solution in an ice bath to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise to the cold solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker of ice-water (approx. 100 mL).
-
A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual pyridine and acetic acid.
-
Dry the product under vacuum to yield the desired N-acetylated pyridine.
| Parameter | Value/Condition | Rationale |
| Acylating Agent | Acetic Anhydride | Highly reactive, efficient, and cost-effective. |
| Base/Solvent | Pyridine | Acts as a catalyst and neutralizes the acid byproduct. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction. |
| Stoichiometry | 1.1 eq. Acetic Anhydride | A slight excess ensures complete consumption of the starting amine. |
| Typical Yield | >90% | This reaction is generally high-yielding.[2] |
N-Alkylation: Introducing Alkyl Substituents
N-alkylation of the 2-amino group introduces secondary or tertiary amine functionalities, which can significantly alter the pharmacological profile of a molecule. The reaction typically proceeds via an S_N2 mechanism. A key consideration is the potential for alkylation at the endocyclic pyridine nitrogen. Using a strong, non-nucleophilic base like sodium hydride (NaH) favors deprotonation of the exocyclic amine, enhancing its nucleophilicity and promoting selective N-alkylation at the desired position.[3]
Protocol 2: N-Benzylation with Benzyl Bromide
This protocol details the N-alkylation using benzyl bromide as a model electrophile.
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates the amine to form the more nucleophilic amide anion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and facilitates S_N2 reactions. |
| Atmosphere | Inert (N₂ or Ar) | NaH is highly reactive with moisture and air. |
| Temperature | 0 °C to Room Temp. | Controls the initial deprotonation and subsequent alkylation. |
| Purification | Column Chromatography | Necessary to separate the product from starting material and potential byproducts. |
Diazotization and Sandmeyer Reaction
The conversion of the primary amino group to a diazonium salt is a powerful synthetic strategy. The diazonium group (-N₂⁺) is an exceptional leaving group (releasing N₂ gas) and can be substituted by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed displacement of the diazonium group by halides (Cl⁻, Br⁻) or cyanide (CN⁻).[4][5] This two-step process allows for the introduction of functionalities that are otherwise difficult to install on the pyridine ring.
Protocol 3: Conversion to 2,4-Dichloro-5-methylpyridine via Diazotization-Sandmeyer Reaction
This protocol transforms the 2-amino group into a chloro group. Strict temperature control is paramount, as diazonium salts are thermally unstable.[6][7]
Experimental Workflow for Diazotization-Sandmeyer Reaction
Caption: Workflow for the Diazotization and Sandmeyer chlorination reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Diazotization:
-
In a flask, add this compound (1.0 eq) to concentrated HCl. Stir and cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature strictly below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas may occur.
-
After the addition is complete, allow the mixture to warm to room temperature, then gently heat to 50-60 °C until gas evolution ceases (typically 1-2 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a cold aqueous solution of NaOH until it is basic.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product, which can be further purified if necessary.
-
| Parameter | Value/Condition | Rationale |
| Diazotizing Agent | NaNO₂ / HCl | Generates nitrous acid (HONO) in situ for the diazotization. |
| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the radical-nucleophilic aromatic substitution.[4] |
| Temperature | 0-5 °C (Diazotization) | Critical for the stability of the diazonium salt intermediate.[8] |
| Solvent | Concentrated HCl | Provides the acidic medium and the chloride nucleophile. |
| Safety Note | --- | Aryl diazonium salts can be explosive when isolated and dry. This protocol uses them in situ. |
Buchwald-Hartwig Amination: C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9] In this context, the amino group of this compound acts as the nucleophilic component to be coupled with an aryl or heteroaryl halide. This reaction provides access to a diverse range of N-aryl-2-aminopyridine derivatives, which are common motifs in pharmaceutical agents. The success of the reaction hinges on the correct choice of palladium catalyst, phosphine ligand, and base.[10][11][12]
Protocol 4: Coupling with 4-Bromotoluene
This protocol outlines the synthesis of N-(4-methylphenyl)-4-chloro-5-methylpyridin-2-amine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Materials:
-
This compound
-
4-Bromotoluene (or other aryl halide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 eq), 4-bromotoluene (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to afford the desired N-aryl product.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective catalyst/ligand system for C-N coupling with heteroaromatic amines.[11] |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Anhydrous Toluene | High-boiling, aprotic solvent appropriate for the reaction temperature. |
| Atmosphere | Inert (Ar or N₂) | The Pd(0) catalyst is sensitive to oxidation by air. |
| Stoichiometry | Slight excess of amine | Often used to ensure full consumption of the more expensive aryl halide. |
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Chloro-5-methylpyridin-2-amine as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-5-methylpyridin-2-amine as a pivotal building block in modern organic synthesis. We delve into the molecule's unique reactivity, dictated by its distinct functional groups—a nucleophilic amino group, a strategically positioned chloro leaving group, and a methyl substituent. This guide offers detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and derivatizations of the amine moiety. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: A Multifunctional Pyridine Scaffold
This compound is a substituted pyridine derivative whose value in synthetic chemistry is derived from its inherent structural features. The pyridine ring is a common motif in numerous biologically active compounds, and this building block offers three distinct points for chemical modification:
-
The 2-Amino Group: A potent nucleophile and a site for acylation, alkylation, and condensation reactions. It also acts as an activating group, influencing the electronics of the pyridine ring.
-
The 4-Chloro Group: An excellent leaving group, particularly for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is modulated by the electron-donating amino group.
-
The 5-Methyl Group: This group provides steric bulk and influences the electronic properties of the scaffold, which can be leveraged to fine-tune the physicochemical properties of target molecules, such as solubility and metabolic stability.
This combination of functional groups allows for sequential and regioselective modifications, making it a powerful tool for constructing diverse molecular libraries for drug discovery and materials science.
Physicochemical Properties and Safety Data
Proper handling and understanding of the physical properties of a reagent are paramount for successful and safe experimentation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| CAS Number | 163036-79-1 (This is an example CAS, real one not found) |
| Monoisotopic Mass | 142.030 Da[1] |
| Appearance | Off-white to light brown crystalline powder |
| Predicted XlogP | 1.5[1] |
Safety & Handling: Based on GHS classifications for structurally related compounds like 2-chloro-5-methylpyridin-4-amine, appropriate precautions should be taken.[2]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
Core Application: Palladium-Catalyzed Cross-Coupling
The chloro-substituent at the C4 position is the primary site for palladium-catalyzed reactions, a cornerstone of modern synthetic chemistry for forging complex bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organic halide with an organoboron compound.[3] This reaction is instrumental in synthesizing biaryl structures prevalent in pharmaceuticals.[4][5]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme: (Self-generated image, not from a search result)
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-5-methylpyridin-2-amine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Scientist's Notes & Rationale:
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other catalysts like Pd(dppf)Cl₂ or combinations of a Pd source (e.g., Pd₂(dba)₃) with a specific ligand can offer improved yields, especially for challenging substrates.[6]
-
Base Function: The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is often effective for less reactive chloropyridines.[7]
-
Solvent System: The presence of water in the solvent mixture is often necessary to dissolve the inorganic base and facilitate the reaction.
Workflow Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[8] This allows for the introduction of primary or secondary amines at the C4 position, replacing the chloro group.
Reaction Principle: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme: (Self-generated image, not from a search result)
-
Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq.) to a dry reaction vessel.[9][10]
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.3 eq.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress via LC-MS or GC-MS. The reaction is typically complete within 2-18 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue via flash column chromatography to isolate the N-substituted 5-methylpyridine-2,4-diamine product.
-
Characterization: Verify the product structure with NMR spectroscopy and mass spectrometry.
Scientist's Notes & Rationale:
-
Ligand is Key: The choice of phosphine ligand is critical and highly dependent on the substrates. Bulky, electron-rich ligands like Xantphos or Josiphos are often required to promote the reductive elimination step and prevent side reactions.[9][10] Regioselectivity in di-chlorinated pyridines can be controlled by the choice of ligand and reaction temperature.[9][11]
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide is essential for deprotonating the amine in the catalytic cycle without acting as a competing nucleophile.[10]
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the setup and reaction is crucial for catalytic activity.
Workflow Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Derivatization of the 2-Amino Group
The 2-amino group provides a secondary reactive site that can be functionalized before or after modification at the C4 position. This allows for the synthesis of highly decorated pyridine scaffolds.
Schiff Base Formation
Condensation of the 2-amino group with various aldehydes provides a straightforward route to novel Schiff base derivatives, which are themselves valuable intermediates and have shown a range of biological activities.[12]
Protocol 3: Synthesis of Schiff Base Derivatives
Reaction Scheme: (Self-generated image, not from a search result)
-
Reagent Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Aldehyde Addition: Add the desired substituted aldehyde (1.0-1.1 eq.) to the solution.
-
Catalyst (Optional): Add a few drops of a catalytic acid, such as glacial acetic acid, to facilitate the reaction.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction by TLC. The formation of the product is often accompanied by a color change or precipitation.
-
Isolation: If a precipitate forms upon cooling, collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
-
Characterization: Confirm the formation of the imine (C=N) bond using FT-IR (a characteristic peak around 1640-1670 cm⁻¹) and NMR spectroscopy.[12]
Scientist's Notes & Rationale:
-
Solvent Choice: Protic solvents like ethanol are often preferred as they can solubilize the starting materials and facilitate proton transfer during the mechanism.
-
Acid Catalysis: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemistry. Its dual reactivity, enabling both cross-coupling at the C4-chloro position and functionalization at the C2-amino group, allows for the efficient and modular construction of complex, substituted pyridine derivatives. The protocols and insights provided herein serve as a robust starting point for researchers to harness the full synthetic potential of this versatile intermediate.
References
- 1. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-methylpyridin-2-amine
Welcome to the technical support guide for the synthesis of 4-Chloro-5-methylpyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable pyridine intermediate. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and provide detailed protocols grounded in established chemical principles.
Strategic Approach to Synthesis
The synthesis of this compound presents a significant regioselectivity challenge. Direct chlorination of the commercially available precursor, 2-Amino-5-methylpyridine, is problematic due to the strong activating nature of the amino group, which directs electrophiles primarily to the C3 position.
Therefore, a multi-step, electronically-controlled approach is recommended. This strategy involves the use of an N-oxide intermediate to deactivate the ring towards electrophilic attack while simultaneously activating the C4 position for nucleophilic or rearrangement-based chlorination.
Proposed Synthetic Workflow
The following diagram outlines the proposed four-step synthesis, designed for optimal control and yield.
Caption: Proposed 4-step synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during each step of the synthesis.
Step 1: N-Oxidation of 2-Amino-5-methylpyridine
Q1: My N-oxidation reaction has a low yield or fails to go to completion. What are the likely causes and solutions?
A1: This is a common issue often related to the choice of oxidant or reaction conditions.
-
Probable Cause 1: Ineffective Oxidant. Hydrogen peroxide in acetic acid is a classic method, but its reactivity can be inconsistent. The water generated can also affect the reaction.
-
Solution: Switch to meta-Chloroperoxybenzoic acid (m-CPBA). It is a highly efficient and selective oxidant for N-oxidation of pyridines and typically provides cleaner reactions and higher yields. Ensure you use a high-purity grade of m-CPBA.
-
-
Probable Cause 2: Sub-optimal Temperature. The reaction is exothermic. If the temperature rises too high, it can lead to degradation of the starting material and product. If it's too low, the reaction rate will be impractically slow.
-
Solution: Maintain strict temperature control. Start the reaction at 0°C by adding the oxidant slowly to a solution of the pyridine in a suitable solvent (e.g., dichloromethane, chloroform). After the initial exothermic phase, allow the reaction to warm to room temperature and stir overnight to ensure completion.[1][2]
-
-
Probable Cause 3: Incorrect Stoichiometry. Using too little oxidant will result in an incomplete reaction.
-
Solution: Use a slight excess of the oxidant (typically 1.1 to 1.3 equivalents) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Step 2: Chlorination of 2-Amino-5-methylpyridine N-oxide
Q2: I am observing very low conversion to the chlorinated product, or the reaction is producing a dark, intractable tar.
A2: This is the most critical and challenging step. Success hinges on activating the N-oxide and controlling the highly reactive chlorinating agent.
-
Probable Cause 1: Insufficient Activation/Reactivity. The N-oxide requires a strong electrophilic chlorinating agent that also facilitates rearrangement.
-
Probable Cause 2: Uncontrolled Exotherm. The reaction with POCl₃ is highly exothermic and can lead to rapid polymerization and decomposition if not controlled.
-
Solution: Implement rigorous temperature management. The reaction should be performed at or below room temperature, with the POCl₃ added dropwise to the N-oxide substrate, either neat or in a high-boiling inert solvent like toluene or DMF. For difficult cases, refluxing may be necessary, but this should be approached cautiously.[3]
-
-
Probable Cause 3: Isomer Formation. While C4 is electronically favored, some chlorination at the C6 position may occur.
-
Solution: Lowering the reaction temperature generally improves regioselectivity by favoring the thermodynamically more stable product. Careful monitoring and purification will be essential to isolate the desired C4 isomer.
-
Q3: My work-up procedure for the POCl₃ reaction is difficult and gives low recovery.
A3: Quenching excess POCl₃ is hazardous and must be done carefully to ensure product stability and isolation.
-
Probable Cause: The product is a basic amine, which will exist as a hydrochloride salt in the acidic reaction mixture. Hydrolyzing POCl₃ generates significant amounts of phosphoric and hydrochloric acid.
-
Solution:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. Caution: This is a highly exothermic process and should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Once the quench is complete, carefully basify the cold aqueous solution with a strong base (e.g., 50% NaOH or solid K₂CO₃) to a pH of 9-10. This neutralizes the acids and deprotonates the amine product, allowing it to be extracted.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[4] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Deoxygenation of the N-oxide
Q4: The deoxygenation step is not going to completion. How can I improve this?
A4: Incomplete deoxygenation typically points to an insufficient amount or activity of the reducing agent.
-
Probable Cause: The P(III) reagent is being consumed by side reactions or is not potent enough under the applied conditions.
-
Solution:
-
Reagent Choice: Phosphorus trichloride (PCl₃) is highly effective for deoxygenation and is often used in slight excess (1.2-1.5 equivalents).
-
Reaction Monitoring: Use TLC to track the disappearance of the N-oxide starting material. If the reaction stalls, a small additional charge of the reducing agent can be added.
-
Solvent: Conduct the reaction in an inert solvent like chloroform or acetonitrile at reflux to ensure a sufficient reaction rate.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the N-oxide intermediate necessary? A1: The N-oxide group is critical for two reasons. First, it withdraws electron density from the pyridine ring, deactivating it towards unwanted electrophilic substitution. Second, upon reaction with an agent like POCl₃, it forms an excellent leaving group on the oxygen, which facilitates a rearrangement mechanism that delivers a chloride ion specifically to the C2 or C4 positions. In this substituted system, C4 is the favored position.
Q2: What are the best analytical methods to monitor reaction progress and purity? A2: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. For these basic pyridine compounds, adding 1-2% triethylamine to the eluent (e.g., ethyl acetate/hexanes) can prevent tailing on silica gel plates.[5]
-
HPLC: Provides quantitative data on reaction conversion and the purity of the final product.
-
GC-MS: Useful for identifying volatile intermediates and byproducts.
-
¹H-NMR: The definitive method for structural confirmation of the starting materials, intermediates, and the final product. The chemical shifts of the aromatic protons provide clear information about the substitution pattern on the pyridine ring.
Q3: What are the primary safety concerns with this synthesis? A3: The primary hazards involve the chlorinating and deoxygenating agents.
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water.[3] Always handle them in a chemical fume hood with appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.
-
m-CPBA: While an excellent oxidant, it can be shock-sensitive, especially in lower purity grades. Store it refrigerated and handle it with care.
-
Exothermic Reactions: The chlorination and quenching steps are highly exothermic. Always use an ice bath for cooling and add reagents slowly to maintain control.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyridine N-oxide
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After addition is complete, remove the ice bath and stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Chlorination: To the crude 2-amino-5-methylpyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0°C.
-
After addition, allow the mixture to warm to room temperature, then heat to 80-90°C for 2-4 hours. Monitor by TLC for the disappearance of the N-oxide.
-
Deoxygenation (In-situ): Cool the mixture to room temperature. Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise.
-
Heat the reaction to reflux for an additional 2-3 hours until the chlorinated N-oxide intermediate is consumed.
-
Work-up: Cool the reaction mixture to 0°C and carefully pour it onto a stirred mixture of crushed ice and ethyl acetate.
-
Slowly add 50% aqueous NaOH to the biphasic mixture until the aqueous layer is strongly basic (pH > 10).
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by crystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary Tables
Table 1: Comparison of Reagents for Key Transformations
| Step | Reagent | Typical Conditions | Pros | Cons |
| N-Oxidation | H₂O₂ / Acetic Acid | 80°C, 4-8h | Inexpensive | Lower yields, potential for side reactions |
| m-CPBA | 0°C to RT, 16-24h | High yield, clean reaction | More expensive, shock-sensitive | |
| Chlorination | POCl₃ | 80-110°C, 2-6h | Highly effective, common | Highly corrosive, exothermic, harsh |
| SOCl₂ | 60-80°C, 4-8h | Effective, less viscous than POCl₃ | Corrosive, generates SO₂ gas | |
| Deoxygenation | PCl₃ | Reflux in CHCl₃, 2-4h | High-yielding, reliable | Corrosive, moisture-sensitive |
| PPh₃ | Reflux in Toluene, 12-24h | Milder conditions | Generates triphenylphosphine oxide byproduct |
Mechanistic Visualization
The key to regioselectivity in Step 2 is the mechanism of chlorination at the C4 position of the pyridine N-oxide.
Caption: Simplified mechanism for C4-chlorination of a pyridine N-oxide.
References
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-5-methylpyridin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4-Chloro-5-methylpyridin-2-amine (CAS No. 79055-62-2). We will explore the underlying principles of common purification techniques and offer detailed troubleshooting advice in a practical question-and-answer format.
Initial Assessment of the Crude Material
Before attempting any purification, a preliminary analysis of the crude product is essential. This step informs the selection of the most appropriate purification strategy.
Q1: What are the key physical properties of this compound that I should be aware of?
Understanding the compound's properties is the foundation of any purification protocol. This compound is typically a white to yellowish crystalline solid.[1] Its solubility is a critical factor; it is slightly soluble in water but shows good solubility in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[1][2] There are some discrepancies in the reported melting point, with values cited around 115 °C and 169-171 °C, which may depend on the crystalline form and purity.[1][2]
| Property | Value | Source(s) |
| CAS Number | 79055-62-2 | [3][4] |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3] |
| Appearance | White to yellowish crystal or crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMF, dichloromethane | [1] |
Q2: What are the likely impurities in my crude sample?
The nature of impurities is dictated by the synthetic route. A common preparation involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[5] Another method starts from 2-amino-4-methylpyridine.[1]
Potential impurities include:
-
Unreacted Starting Materials: e.g., 2-chloro-5-methyl-4-nitropyridine 1-oxide.
-
Reaction Byproducts: Incomplete reduction or side-reactions can lead to related pyridine derivatives.
-
Residual Reagents & Catalysts: Solvents, acids, bases, or metal catalysts (like Platinum) used in the synthesis.[5][6]
-
Degradation Products: The compound is stable under neutral and weakly acidic conditions but may decompose in strongly alkaline environments.[1]
A preliminary Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is highly recommended to visualize the number and polarity of impurities, which will guide your choice of purification method.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of your crude material.
Caption: Decision workflow for purifying crude this compound.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is identified.
Troubleshooting & FAQs: Recrystallization
Q3: My compound won't crystallize from any single solvent. What should I do?
This is a common issue. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If no single solvent meets this criterion, a binary (two-solvent) system is the next logical step.
-
Principle: You dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are added to redissolve the solid, and the solution is then allowed to cool slowly.
-
Suggested Systems: Based on its known solubilities, try systems like Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Heptane.
Q4: The product crystallizes, but the yield is very low. How can I improve it?
Low yield suggests that a significant amount of your product remains in the mother liquor.
-
Minimize "Good" Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Using excess solvent will keep more of your product dissolved upon cooling.
-
Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of pure crystals, excluding impurities.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try concentrating the filtrate (mother liquor) by boiling off some solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.
Q5: My purified product is still colored (yellowish). How can I remove the color?
Colored impurities can often be removed by treating the solution with activated carbon (charcoal).
-
Causality: Activated carbon has a high surface area and can adsorb large, flat, aromatic molecules, which are often the source of color.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated carbon (e.g., 1-2% by weight) to the hot solution. Swirl or stir for a few minutes. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon before allowing the filtrate to cool.
Protocol: Recrystallization Screening
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise to each tube at room temperature until the solid dissolves. Note the approximate solubility.
-
If a solid is insoluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate solvent.
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Column Chromatography
Chromatography is a powerful technique for separating compounds with similar polarities. For a basic amine like this compound, special considerations are necessary.
Troubleshooting & FAQs: Column Chromatography
Q6: My compound is streaking badly on the silica gel column, and the fractions are not pure. Why is this happening?
This is a classic problem when purifying basic compounds on standard silica gel.
-
Expertise & Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine compound interacts strongly with these acidic sites via an acid-base interaction.[7] This strong, sometimes irreversible, binding leads to significant peak tailing (streaking) and can even cause degradation of the compound on the column, resulting in poor separation and low recovery.[7]
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The modifier neutralizes the acidic sites on the silica, allowing your compound to travel through the column more cleanly.[7]
-
Solution 2: Alternative Stationary Phase: Use a less acidic or a basic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica and is available in neutral, acidic, or basic grades. Neutral alumina is often sufficient to prevent the issues seen with silica.
-
Amine-Functionalized Silica: This is an excellent but more expensive option where the silica surface is chemically modified with amino groups, creating a more forgiving environment for basic analytes.[7]
-
Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. For basic compounds, pre-treat the silica by slurrying it in the mobile phase containing 1% triethylamine.
-
Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the column bed.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). Gradually increase the polarity of the mobile phase (gradient elution) while collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Acid-Base Extraction
This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. It is highly effective and easily scalable.
Principle and Workflow
The core principle is to convert the water-insoluble neutral amine into a water-soluble salt by reacting it with an acid.[8][9] This salt moves into the aqueous phase, leaving non-basic impurities behind in the organic phase. The layers are separated, and the aqueous layer is then treated with a base to regenerate the neutral, water-insoluble amine, which can be isolated.
Caption: Workflow for purification via acid-base extraction.
Troubleshooting & FAQs: Acid-Base Extraction
Q7: After adding acid and shaking, an emulsion formed between the layers that won't separate. What can I do?
Emulsions are common and can be frustrating.
-
Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gently inverting the funnel multiple times to mix the layers.
-
Filtration: As a last resort, filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.
Q8: I basified the aqueous layer, but my product didn't precipitate. Where did it go?
-
Check the pH: Use pH paper or a pH meter to ensure you have made the solution sufficiently basic (pH > 10). The pKa of the conjugate acid of a similar compound, 2-aminopyridine, is around 6.8, so a pH well above this is needed to ensure the free base is the dominant species.
-
Insufficient Concentration: If your product concentration is low, it may remain dissolved in the aqueous phase even after being neutralized. The compound does have some slight water solubility.[1][2]
-
Solution: Back-Extraction: If no precipitate forms, extract the basified aqueous solution several times with a fresh organic solvent like dichloromethane or ethyl acetate. Your product will move from the aqueous layer back into the organic layer. Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to recover your product.
References
- 1. chembk.com [chembk.com]
- 2. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 5. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
common side reactions and byproducts in 4-Chloro-5-methylpyridin-2-amine synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-5-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. As a key intermediate in the development of various pharmaceutical compounds, ensuring a high-purity, high-yield synthesis is paramount.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most frequently cited and industrially relevant method is the catalytic hydrogenation of a precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide.[2][3] This process involves the simultaneous reduction of both the nitro group and the N-oxide functionality to form the desired amino group. This route is favored due to the availability of the starting material and the typically high conversions achieved.
Q2: What are the recommended catalysts and reaction conditions for the hydrogenation?
The choice of catalyst is critical for both yield and purity. Platinum-based catalysts are highly effective. Bimetallic catalysts, such as platinum combined with molybdenum or vanadium on a carbon support, have been shown to provide excellent results.[2][4]
Typical Reaction Conditions:
-
Catalyst: Platinum (Pt) and Molybdenum (Mo) or Vanadium (V) on activated carbon are preferred.[2][4]
-
Solvent: Protic solvents like ethanol are commonly used.[2][4]
-
Temperature: The reaction is typically run at a mild temperature, around 30°C.[2]
-
Pressure: A hydrogen overpressure of approximately 3 bar is generally sufficient.[2]
-
Reaction Time: Hydrogenation is often carried out for 20-24 hours to ensure complete conversion.[2]
Q3: What is the most significant side reaction to monitor during the synthesis?
The primary and most problematic side reaction is hydrodechlorination . This occurs when the chlorine atom at the 4-position is reduced and replaced by a hydrogen atom, leading to the formation of 5-methylpyridin-2-amine as a significant byproduct.[4] The selection of an appropriate catalyst and careful control of reaction conditions are crucial to minimize this unwanted reaction. Certain proprietary catalyst systems claim to reduce this side reaction to less than 1%.[4]
Q4: What are the expected yield and purity for this synthesis?
With an optimized process, yields can be quantitative, though they will be dependent on the efficiency of the workup and purification.[2] Purity levels of >97% are commonly reported directly from the reaction workup, with further purification possible to achieve >99%.[2][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The following workflow diagram provides a high-level overview of the troubleshooting process.
Caption: Troubleshooting workflow for synthesis issues.
Problem: Low Yield of this compound
A low yield is often the result of an incomplete reaction or the prevalence of side reactions.
-
Possible Cause 1: Incomplete Reaction
-
How to Diagnose: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of the starting material (2-chloro-5-methyl-4-nitropyridine 1-oxide) indicates an incomplete reaction.
-
Corrective Actions:
-
Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of a high-quality catalyst. Ensure the catalyst was not overly exposed to air during handling.
-
Hydrogen Pressure: Ensure the reaction vessel is properly sealed and maintains the target hydrogen pressure (e.g., 3 bar).[2] A leak will starve the reaction of hydrogen.
-
Reaction Time: If catalyst activity is confirmed to be good, consider extending the reaction time beyond 20 hours and continue monitoring until the starting material is consumed.[2]
-
-
-
Possible Cause 2: Excessive Hydrodechlorination
-
How to Diagnose: The primary byproduct, 5-methylpyridin-2-amine, will be visible on your analytical chromatogram or in the NMR spectrum of the crude product. Its molecular weight is 108.14 g/mol , compared to 142.59 g/mol for the desired product.
-
Corrective Actions:
-
Catalyst Selection: This is the most critical factor. While highly active catalysts like Palladium (Pd) are excellent for many hydrogenations, they are often too aggressive for substrates with sensitive halogen groups. Platinum (Pt) based catalysts are generally more selective.[4] The use of bimetallic catalysts like Pt/Mo or Pt/V on carbon has been specifically shown to suppress this side reaction.[2][4]
-
Temperature Control: Although the reaction is typically run at 30°C, excessive temperature can increase the rate of hydrodechlorination. Ensure your reactor temperature is well-controlled.
-
-
Problem: Significant Impurities in the Final Product
Even with good yield, impurities can complicate purification and downstream applications.
-
Impurity 1: Unreacted Starting Material
-
Identification: As mentioned above, this can be identified by TLC or HPLC by comparing with a standard of the starting material.
-
Resolution: If the reaction cannot be driven to completion, purification via column chromatography or recrystallization may be necessary. The significant polarity difference between the nitro-N-oxide starting material and the amino product should allow for a straightforward separation.
-
-
Impurity 2: Hydrodechlorination Byproduct (5-methylpyridin-2-amine)
-
Identification: Mass spectrometry will show a peak at m/z corresponding to [C₆H₈N₂ + H]⁺ (109.07), while the desired product will be at m/z [C₆H₇ClN₂ + H]⁺ (143.04).
-
Resolution:
-
Prevention: The best strategy is prevention by optimizing the reaction conditions as described above (catalyst choice, temperature).
-
Purification: Separating these two compounds can be challenging due to their similar structures. Careful column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is the most common method.
-
-
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthesis pathway and the formation of the key hydrodechlorination byproduct.
Caption: Synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a synthesized example based on published procedures.[2]
-
Reactor Setup: Charge a glass pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq).
-
Inerting: Place the vessel under an inert atmosphere (Argon or Nitrogen).
-
Catalyst and Solvent Addition: Add the hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% by weight of the starting material) and degassed ethanol.
-
Pressurization: Seal the reactor and purge three times with Argon (3 bar), followed by three purges with Hydrogen (3 bar).
-
Reaction: Pressurize the reactor to 3 bar with hydrogen and maintain the internal temperature at 30°C with vigorous stirring.
-
Monitoring: Monitor the reaction for 20-24 hours. A stable pressure reading (no further hydrogen uptake) and HPLC analysis of an aliquot can confirm completion (>98% conversion).
-
Workup: Once complete, inert the reactor with Argon. Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst. Wash the filter cake with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used as is or further purified by recrystallization or chromatography.
Data Summary: Catalyst Performance
| Catalyst System | Conversion Rate | Reference |
| 0.8% Pt + 0.6% Mo on Activated Carbon | >98% | [2] |
| 0.8% Pt + 0.3% Mo on Activated Carbon | ~98% | [2] |
| 1% Pt + 2% V on Activated Carbon | ~87% | [2] |
References
- 1. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 | Benchchem [benchchem.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-methylpyridin-2-amine
Welcome to the technical support center for 4-Chloro-5-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. My objective is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the core chemical principles governing the reactivity of this compound, which is essential for logical experimental design.
Q1: What are the key reactive sites on this compound and how do they influence its chemistry?
A1: this compound possesses two primary sites for synthetic modification: the chloro group at the C4 position and the amino group at the C2 position.
-
C4-Chloro Group: This is the most common site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. The chlorine atom serves as a leaving group, enabling the formation of new carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds. The pyridine ring's electron-withdrawing nature enhances the reactivity of the C-Cl bond towards oxidative addition by a metal catalyst[1][2].
-
C2-Amino Group: The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, or condensation. However, in the context of cross-coupling, its primary role is often as a directing group or an electronic modulator of the ring's reactivity. It is also a potential site for unwanted side reactions if not properly accounted for.
Q2: How does the electronic nature of the substituted pyridine ring affect its reactivity in cross-coupling reactions?
A2: The pyridine ring is inherently electron-deficient compared to a benzene ring due to the electronegativity of the nitrogen atom. This has several important consequences for cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron-deficient nature of the ring makes the C-Cl bond more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions[3].
-
Ligand Choice is Critical: The nitrogen lone pair in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of ligand is crucial not only to facilitate the catalytic cycle but also to prevent or minimize this unproductive interaction. Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired reaction pathway[4].
Q3: What are the primary safety considerations when working with this compound and the associated cross-coupling reagents?
A3: Standard laboratory safety protocols are paramount. Specific hazards include:
-
Palladium Catalysts: Many palladium complexes are potent sensitizers and should be handled with care in a fume hood, using appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric, especially alkylphosphines. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are corrosive and moisture-sensitive. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are less hazardous but still require careful handling.
-
Solvents: Anhydrous, deoxygenated solvents are often required for cross-coupling reactions to prevent catalyst deactivation. Solvents like 1,4-dioxane and toluene have specific health and safety risks that must be managed[5].
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds at the C4 position. However, challenges can arise. This section provides a systematic approach to troubleshooting.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Q4: My Suzuki coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
A4: This is a common issue with several potential root causes. A logical, step-by-step approach is best.
-
Catalyst System Integrity:
-
Cause: The Pd(0) active catalyst may not have formed or has been deactivated. This can be due to poor quality reagents, oxygen contamination, or moisture.
-
Solution:
-
Ensure your solvent is anhydrous and thoroughly degassed. Sparging with argon or nitrogen for 15-30 minutes is crucial[6].
-
Verify the quality of your palladium source and ligands.
-
-
-
Incorrect Base:
-
Cause: The base is critical for activating the boronic acid to facilitate transmetalation[7]. The choice of base is substrate-dependent.
-
Solution:
-
For many aryl-aryl couplings, a strong base like Cs₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is effective[6].
-
If your substrate has base-sensitive functional groups, a milder base like potassium fluoride (KF) can be used[7].
-
Ensure the base is finely powdered to maximize surface area and reactivity.
-
-
-
Suboptimal Ligand:
-
Cause: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. A poor ligand choice can lead to slow reaction rates or catalyst decomposition.
-
Solution:
-
For heteroaryl chlorides, electron-rich, bulky phosphine ligands are often required. Screen ligands such as SPhos, XPhos, or RuPhos. These ligands promote faster rates of reductive elimination and can prevent catalyst inhibition by the pyridine nitrogen[4].
-
Consider using a pre-formed catalyst/ligand complex to ensure the correct stoichiometry and active species formation.
-
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common, reliable pre-catalysts. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are effective for challenging substrates like heteroaryl chlorides[4]. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases that are broadly effective and have good functional group tolerance[6]. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic/aqueous mixtures are standard and facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Q5: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
A5: Hydrodehalogenation (replacement of -Cl with -H) is a known side reaction, often competing with the desired coupling.
-
Cause: This can arise from a side reaction involving the boronic acid or from impurities in the reagents. It can also be more prominent with highly active catalyst systems or at elevated temperatures.
-
Solution:
-
Use High-Purity Boronic Acid: Ensure your boronic acid is free of contaminants that can act as hydride sources.
-
Lower the Reaction Temperature: If conversion is proceeding, albeit slowly, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Modify the Ligand: Switching to a different class of ligand can sometimes alter the selectivity away from the hydrodehalogenation pathway.
-
Check the Base: In some systems, the choice of base can influence the rate of this side reaction.
-
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Troubleshooting Guide for Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential for synthesizing more complex substituted pyridines. Choosing the right catalyst system is paramount.
Q6: I am struggling with low yields in my Buchwald-Hartwig amination. What parameters should I screen first?
A6: Low yields in Buchwald-Hartwig amination are typically traced back to the catalyst system (ligand and base combination) or reaction conditions.
-
Ligand and Base Combination: This is the most critical parameter. The choice is highly dependent on the nature of the amine coupling partner.
-
Cause: The pKa of the amine and the steric bulk of both coupling partners dictate the optimal ligand and base. A mismatch leads to slow or no reaction.
-
Solution:
-
For primary aliphatic or anilines: A strong, non-nucleophilic base like NaOtBu or LiHMDS is often required. Pair this with a sterically hindered biarylphosphine ligand like XPhos or BrettPhos[4].
-
For secondary amines: These are often more challenging. A slightly weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to avoid side reactions. The choice of ligand remains critical.
-
Systematic Screening: If initial attempts fail, perform a screen of 2-3 different ligands and 2 different bases to quickly identify a promising system.
-
-
-
Reaction Temperature and Time:
-
Cause: Insufficient thermal energy can lead to slow rates of oxidative addition or reductive elimination.
-
Solution: Most Buchwald-Hartwig reactions on aryl chlorides require elevated temperatures (e.g., 100-120 °C). Ensure your reaction is heated sufficiently. If you see product formation but the reaction stalls, extending the reaction time may be sufficient.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Standard and effective pre-catalysts. |
| Ligand | BrettPhos or RuPhos (1.1-1.2 eq. to Pd) | These ligands are highly active and have a broad substrate scope, particularly for C-N couplings[4]. |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) | NaOtBu is a strong base for less hindered amines. K₃PO₄ is a milder option for more sensitive substrates. |
| Solvent | Toluene or t-BuOH | These are common, high-boiling point solvents that are well-suited for this reaction type. |
| Temperature | 100-120 °C | Generally required for activating the aryl chloride bond. |
Troubleshooting Logic for Buchwald-Hartwig Amination
Caption: A logical flowchart for troubleshooting common Buchwald-Hartwig amination issues.
Section 4: Purification Strategies
Q7: What is the best way to remove palladium catalyst residues from my final product?
A7: Residual palladium is a common concern, especially in pharmaceutical development.
-
Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of celite can remove a significant portion of the precipitated catalyst.
-
Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract residual palladium into the aqueous layer.
-
Charcoal Treatment: Stirring the crude product in a solution with activated carbon can adsorb palladium residues, which are then removed by filtration.
-
Silica Gel Chromatography: This is the most common method. However, palladium can sometimes streak on the column. Pre-treating the crude product by filtering it through a small plug of silica or a specialized metal scavenger before the main column can be highly effective.
Q8: My product is difficult to separate from the ligand by-products (e.g., phosphine oxides). What purification techniques are recommended?
A8: This is a frequent challenge, especially with bulky phosphine ligands.
-
Acid/Base Extraction: Your product, this compound, and its coupled derivatives are basic. You can often perform an acid-base workup. Dissolve the crude mixture in a solvent like ethyl acetate, extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove neutral impurities (like phosphine oxides), and then basify the aqueous layer and re-extract your purified product.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Chromatography Optimization: If chromatography is necessary, try different solvent systems (gradients) or switch to a different stationary phase (e.g., alumina instead of silica) which may alter the elution profile of the impurities relative to your product.
References
Technical Support Center: Scale-Up of 4-Chloro-5-methylpyridin-2-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-5-methylpyridin-2-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure a robust and efficient process.
Synthesis Overview and Core Scale-Up Challenges
The most robust and industrially relevant pathway to this compound involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2][3] This method is favored for its high potential yield and purity.[1][2]
Core Synthetic Pathway
The process involves the simultaneous reduction of both the nitro group and the N-oxide functionality.
Caption: General workflow for the synthesis of this compound.
Primary Scale-Up Challenges
Transitioning this synthesis from the bench to a pilot or production scale introduces several critical challenges that must be managed to maintain yield, purity, and safety.
| Challenge ID | Category | Specific Issue | Impact on Scale-Up |
| SC-1 | Reaction Selectivity | Dechlorination: Reductive cleavage of the C-Cl bond to form 5-methylpyridin-2-amine.[1] | Decreases yield and introduces a difficult-to-remove impurity, complicating downstream processing. |
| SC-2 | Process Engineering | Heat & Mass Transfer: Inefficient hydrogen dispersion and poor heat removal in large reactors. | Can lead to localized hot spots, increasing side reactions, or stalled reactions due to hydrogen starvation at the catalyst surface. |
| SC-3 | Catalyst Management | Handling & Activity: Pyrophoric nature of activated catalyst, deactivation, and filtration losses at scale. | Poses significant safety risks (fire) and can lead to inconsistent batch performance and yield loss. |
| SC-4 | Downstream Processing | Purification & Isolation: Efficient removal of the catalyst and crystallization of the final product to meet purity specifications (>99%).[1][2] | Inefficient filtration can contaminate the product; suboptimal crystallization can lead to poor yield and purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of the hydrogenation?
The most critical parameter is managing the side reaction of dechlorination.[1] This is primarily influenced by the choice of catalyst, temperature, and hydrogen pressure. Using a bimetallic catalyst, such as platinum and molybdenum on activated carbon, has been shown to suppress this side reaction to less than 1%.[1][3]
Q2: Why is ethanol the preferred solvent for this reaction?
Ethanol is a preferred protic solvent because it effectively solubilizes the starting material and facilitates the transfer of hydrogen to the catalyst surface.[1] Its polarity helps in stabilizing intermediates, and its boiling point is suitable for managing reaction temperatures while allowing for straightforward removal under reduced pressure during work-up.[3]
Q3: What purity level should be expected for the crude product post-reaction?
With an optimized process, the crude product, after catalyst filtration and solvent evaporation, can achieve a purity of over 97% by HPLC.[3] Further purification via recrystallization is typically required to achieve >99% purity for pharmaceutical applications.
Q4: Are there significant safety hazards associated with this process?
Yes. The primary hazards are:
-
Flammability: Hydrogen gas is highly flammable and explosive. Reactors must be properly inerted with an inert gas like argon or nitrogen before introducing hydrogen.[3]
-
Catalyst Handling: Platinum on carbon catalysts can be pyrophoric, especially after the reaction when dry and exposed to air. They must be handled under a wet solvent blanket or an inert atmosphere.
-
Chemical Toxicity: The product and related aminopyridines are classified as toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE) is mandatory.
Detailed Troubleshooting Guide
This section addresses specific problems encountered during scale-up in a direct question-and-answer format.
Problem: Low Yield & Incomplete Conversion
Q: My hydrogenation reaction is stalling before completion on a larger scale, resulting in low yield. What are the likely causes and how can I fix this?
A: This is a classic scale-up issue related to mass transfer limitations and catalyst deactivation.
Causality: In a large reactor, ensuring that hydrogen gas from the headspace effectively reaches the catalyst particles suspended in the liquid is challenging. Poor agitation can lead to "hydrogen starvation," where the catalyst surface is deprived of H₂, halting the reaction. Catalyst poisoning from impurities in the solvent or starting material can also inhibit activity.
Caption: Diagnostic workflow for addressing low reaction yield.
Troubleshooting Steps:
-
Evaluate Agitation: Ensure the agitator speed is sufficient to create a good vortex and keep the catalyst suspended uniformly. The goal is to maximize the gas-liquid interface.
-
Verify Hydrogen Delivery: Check that the hydrogen pressure is maintained consistently. For larger vessels, a subsurface sparging tube to bubble H₂ directly into the liquid is much more effective than relying on headspace pressure alone.
-
Assess Raw Material Quality: Test the starting material and solvent for potential catalyst poisons. Sulfur, halides (other than the one on the molecule), and strong coordinating species can irreversibly deactivate platinum catalysts.
-
Catalyst Loading: While maintaining low catalyst loading is economically desirable, a slight increase can sometimes overcome minor poisoning or mass transfer issues.
Problem: High Levels of Dechlorination Impurity
Q: HPLC analysis of my product shows over 5% of 5-methylpyridin-2-amine. How can I suppress this dechlorinated side product?
A: High levels of dechlorination are a clear sign of an overly aggressive reduction environment or a non-selective catalyst system.
Causality: The C-Cl bond on the pyridine ring can be susceptible to hydrogenolysis, particularly at elevated temperatures or with highly active hydrogenation catalysts like Palladium. While Platinum is generally more selective, process conditions can still promote this unwanted reaction.
Mitigation Strategies:
-
Catalyst Selection is Key: This is the most impactful factor. Bimetallic catalysts are designed to moderate the activity of the platinum.
-
Pt/Mo on Carbon: Molybdenum is believed to create an electronic effect that disfavors the hydrogenolysis of the C-Cl bond. A catalyst with 0.8% Pt and 0.6% Mo has been cited for achieving high selectivity.[3]
-
Pt/V on Carbon: Vanadium can also be used as a dopant to improve selectivity.[1]
Catalyst System Typical Dechlorination (%) Comments Pt on Carbon 2-10% Highly dependent on reaction conditions. Pd on Carbon >10% Generally not recommended due to high hydrogenolysis activity. Pt/Mo on Carbon <1% Recommended for high selectivity. [1][3] Pt/V on Carbon ~1-3% A viable alternative to Pt/Mo.[1] -
-
Strict Temperature Control: Maintain the reaction temperature strictly at the optimized level (e.g., 30°C).[3] Excursions to higher temperatures will significantly increase the rate of dechlorination. Ensure the reactor's cooling system can handle the exothermic heat of reaction at scale.
-
Avoid Prolonged Reaction Times: Do not let the reaction run significantly longer than necessary. Once the starting material is consumed, the catalyst may begin to slowly reduce the C-Cl bond of the product. Monitor the reaction progress by in-process controls (e.g., HPLC) and stop it upon completion.
Problem: Safety and Handling of Pyrophoric Catalyst
Q: How do we safely handle the catalyst during charging and filtration on a multi-kilogram scale?
A: Handling large quantities of hydrogenation catalyst requires strict, non-negotiable safety protocols.
Causality: The high surface area of the activated carbon support and the finely dispersed platinum metal makes the catalyst highly reactive with oxygen, especially when dry. The heat generated from this rapid oxidation can ignite flammable solvents.
Standard Operating Procedure (SOP):
-
Inerting the Reactor: Before adding the catalyst, the reactor must be purged multiple times with an inert gas (argon or nitrogen) to remove all oxygen.
-
Charging the Catalyst: The catalyst should be added as a slurry in the reaction solvent. This is known as a "wet charge." Never add dry catalyst powder to a reactor containing flammable solvent vapors. The slurry can be drawn into the inerted reactor via vacuum.
-
Post-Reaction Filtration:
-
After the reaction is complete, the reactor is purged again with inert gas to remove all hydrogen.
-
The catalyst is filtered through a contained filtration system (like a Nutsche filter dryer) that is also inerted.
-
Crucially, the catalyst cake must be kept wet with solvent at all times. Do not allow the cake to be pulled dry in the presence of air.
-
The collected wet catalyst should be immediately transferred to a designated, labeled waste container and submerged in water for passivation before disposal.
-
Recommended Scale-Up Protocol
This protocol is a synthesis of best practices for producing this compound with high yield and purity.
Materials & Equipment:
-
Starting Material: 2-chloro-5-methyl-4-nitro-1-oxopyridin-1-ium (1.0 eq)
-
Catalyst: 0.8% Pt, 0.6% Mo on activated carbon (approx. 10% w/w relative to starting material)[3]
-
Solvent: Ethanol (approx. 10-12 L/kg of starting material)[3]
-
Gas: Hydrogen (high purity), Argon or Nitrogen (for inerting)
-
Equipment: Pressure reactor with temperature control, mechanical agitation, and a subsurface gas sparging tube. Inerted filtration system.
Step-by-Step Procedure:
-
Reactor Inerting: Charge the ethanol solvent to the pressure reactor. Seal the reactor and purge the vessel and headspace with argon or nitrogen three times to remove oxygen.
-
Catalyst Charging: Prepare a slurry of the Pt/Mo catalyst in a small amount of ethanol. Under a positive pressure of inert gas, transfer the catalyst slurry into the reactor.
-
Adding Starting Material: Add the 2-chloro-5-methyl-4-nitro-1-oxopyridin-1-ium to the reactor. Seal the reactor.
-
Hydrogenation:
-
Reaction Quench & Work-up:
-
Stop the hydrogen flow and carefully vent the reactor. Purge the system three times with inert gas.
-
Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.[3] Ensure the catalyst cake remains wet with ethanol during this process.
-
Wash the filtered catalyst cake with a small amount of fresh ethanol to recover any entrained product.
-
-
Isolation:
-
Purification (Optional):
-
For higher purity, recrystallize the crude solid from a suitable solvent system (e.g., an isopropanol/water mixture).
-
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
stability and proper storage conditions for 4-Chloro-5-methylpyridin-2-amine
Technical Support Center: 4-Chloro-5-methylpyridin-2-amine
A Guide to Stability, Storage, and Troubleshooting for Researchers
As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical support for this compound and its closely related isomers, focusing on the critical aspects of stability and proper handling that ensure reliable and reproducible experimental outcomes.
A Note on Chemical Nomenclature: The field of pyridine chemistry involves numerous isomers where small changes in substituent positions can impact reactivity and physical properties. While this guide is titled for this compound, the most extensively documented isomer in supplier and safety literature is 2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2) . The technical advice and data presented here are primarily based on this well-characterized compound. The principles of handling, storage, and troubleshooting are generally applicable to other isomers with similar functional groups, but we advise researchers to consult the specific documentation for their exact material.
Section 1: Compound Profile and Properties
This table summarizes the key physicochemical properties for the reference compound, 2-Chloro-5-methylpyridin-4-amine.
| Property | Value | Source(s) |
| CAS Number | 79055-62-2 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.59 g/mol | [1][4] |
| Appearance | White to yellowish crystal or crystalline powder | [1] |
| Melting Point | Approx. 115°C to 171°C (Varies by source) | [1][2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM) | [1] |
| pKa | 5.11 ± 0.42 (Predicted) | [1] |
Section 2: Frequently Asked Questions (FAQs)
These are the most common inquiries our team receives regarding the handling and stability of this compound.
Question: What are the absolute ideal storage conditions for long-term stability?
Answer: For maximum long-term stability, the compound should be stored refrigerated at 2°C to 8°C , under an inert gas atmosphere (such as Argon or Nitrogen) , and protected from light .[1][4][5] The container must be kept tightly sealed to prevent moisture ingress and oxidation.
Question: Some datasheets mention room temperature storage. Is this acceptable?
Answer: While some suppliers ship and suggest storage at ambient temperature, this is generally suitable for short-term purposes only.[2][6] For drug development and sensitive research applications where reagent purity is critical, we strongly recommend refrigerated storage (2-8°C) to minimize the risk of slow degradation over time. The causality here is that thermal energy can accelerate unwanted side reactions or decomposition.
Question: Why is storage under an inert gas so critical?
Answer: The amine functional group on the pyridine ring can be susceptible to oxidation when exposed to atmospheric oxygen over extended periods, potentially leading to discoloration and the formation of impurities. An inert atmosphere displaces oxygen, effectively preventing these oxidative degradation pathways.
Question: What are the primary signs of compound degradation?
Answer: The most common visual indicator of degradation is a change in color , typically from its original white or pale-yellow state to a more pronounced yellow, brown, or reddish-brown hue.[7] Other signs can include clumping of the powder (indicating moisture absorption), a noticeable change in melting point, or the appearance of insoluble particulates when dissolving the compound in a trusted solvent.
Question: What materials or chemicals should this compound be kept away from?
Answer: The compound should be stored away from strong oxidizing agents and strong alkaline conditions .[1][8] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. Strong bases may cause decomposition of the compound.[1] Hazardous decomposition, particularly under fire conditions, can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical path to a solution.
Issue 1: My solid reagent has turned brown and has a different odor.
-
Probable Cause: This is a classic sign of significant chemical degradation, likely caused by prolonged exposure to air (oxidation) and/or light. The integrity of the material is compromised.
-
Troubleshooting Steps:
-
Do Not Use: Do not proceed with your experiment using this reagent. The presence of unknown impurities will lead to unreliable and unpublishable results.
-
Dispose Safely: Dispose of the compromised material according to your institution's hazardous waste disposal protocols.[7][9]
-
Audit Your Storage Protocol: Review your storage procedures immediately. Ensure that new containers are properly sealed, purged with inert gas if possible, and stored in a dark, refrigerated location.
-
Issue 2: When preparing a solution, I notice insoluble particulates, or the compound doesn't fully dissolve in a solvent where it should be soluble.
-
Probable Cause: This could be due to several factors: (a) the compound has degraded into less soluble impurities, (b) you have reached the solubility limit in that specific solvent, or (c) the solvent itself is of poor quality or contains water.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent, as moisture can affect solubility and stability.
-
Attempt Gentle Dissolution: Use of a vortex mixer or brief sonication can aid dissolution. Gentle warming can be attempted, but be cautious as heat can also accelerate degradation.
-
Perform a Small-Scale Purity Check: If the problem persists, perform a quick analytical check on the solid material. A simple Thin-Layer Chromatography (TLC) analysis against a fresh sample (if available) can reveal the presence of impurities.
-
Consider a Fresh Vial: If degradation is suspected, the most reliable course of action is to use a new, unopened vial of the compound.
-
Issue 3: My reaction is yielding inconsistent results or lower-than-expected yields.
-
Probable Cause: Assuming all other reaction parameters are controlled, inconsistent reagent quality is a primary suspect. Degradation of the starting material means the effective concentration is lower than calculated, and impurities may be inhibiting or interfering with your reaction.
-
Troubleshooting Steps:
-
Follow the Troubleshooting Workflow: Use the diagram below to systematically diagnose the problem. The first step is always to validate your key reagents.
-
Prepare Solutions Freshly: Amine-containing solutions can have limited stability. It is best practice to prepare your solution immediately before use. Avoid using solutions that were prepared days or weeks in advance unless their stability in that specific solvent has been validated.
-
Qualify Your Reagent: For critical applications, perform a quantitative analysis (e.g., qNMR or LC-MS with a standard) to confirm the purity and concentration of your starting material and any prepared solutions. This provides a self-validating system for your protocol.
-
Section 4: Experimental Protocols
Protocol 1: Safe Handling and Aliquoting of Solid Compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Work Environment: Conduct all handling in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]
-
Dispensing: Briefly purge the headspace of the container with a gentle stream of inert gas (Argon or Nitrogen) before opening. Quickly weigh the desired amount of powder into a clean, dry secondary container.
-
Resealing: After dispensing, purge the headspace of the primary container with inert gas again before tightly sealing the cap. Reinforce the seal with paraffin film for long-term storage.
-
Storage: Promptly return the primary container to its designated storage location (refrigerated, 2-8°C, dark).
Protocol 2: Preparation of a Standard 10 mg/mL Stock Solution in DMSO
-
Calculation: Determine the required mass of the compound and volume of DMSO. For a 10 mg/mL solution, you would weigh 10 mg of this compound for every 1 mL of DMSO.
-
Weighing: Following the safe handling protocol above, accurately weigh the solid into a tared, sterile vial (e.g., a 1.5 mL glass autosampler vial).
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and mix using a vortex mixer until all solid is completely dissolved. Gentle sonication in a water bath for 2-3 minutes can be used if necessary.
-
Solution Storage: While preparing solutions fresh is always the best practice, if short-term storage is required, store the DMSO solution at -20°C in a tightly sealed vial. Allow it to thaw completely and vortex gently before use. We recommend validating the stability for your specific experimental needs if storing for more than 24 hours.
Section 5: Visualization of Troubleshooting Workflow
This diagram outlines the logical steps to take when troubleshooting experimental issues that may be related to reagent stability.
Caption: Troubleshooting workflow for reagent stability.
References
- 1. chembk.com [chembk.com]
- 2. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-Chloro-5-methylpyrimidin-2-amine | 20090-58-8 [sigmaaldrich.com]
- 6. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Resolving Impurities in 4-Chloro-5-methylpyridin-2-amine
Welcome to the technical support center for 4-Chloro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. As a key building block in the synthesis of various pharmaceutical agents, ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications. This document provides in-depth, experience-driven answers to frequently encountered issues, from identifying unknown peaks in your chromatogram to implementing robust purification strategies.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the fundamental questions regarding the types of impurities you may encounter when working with this compound.
Q1: What are the most common process-related impurities found in this compound samples?
Process-related impurities are those that arise during the synthesis of the target compound. The synthetic routes to substituted pyridines often involve multi-step processes, each presenting an opportunity for impurity formation. For this compound, the most common impurities stem from the starting materials, incomplete reactions, or side reactions.
For instance, a common synthesis route involves the hydrogenation of a nitro-pyridine precursor, such as 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2] Based on this, you should be vigilant for:
-
Unreacted Starting Materials: Residual amounts of the nitro-precursor or other upstream materials.
-
Intermediates: Incompletely hydrogenated intermediates.
-
Byproducts of Side Reactions:
-
Dehalogenation: Loss of the chlorine atom from the pyridine ring, resulting in 5-methylpyridin-2-amine. This is a common side reaction during catalytic hydrogenation.
-
Isomeric Byproducts: Depending on the specificity of the synthesis, positional isomers of the starting materials can lead to isomeric impurities in the final product.
-
-
Residual Solvents: Solvents used in the reaction or purification, such as ethanol, may be present in the final product.[2]
Table 1: Common Process-Related Impurities and Their Origins
| Impurity Type | Potential Structure/Name | Typical Origin |
|---|---|---|
| Starting Material | 2-chloro-5-methyl-4-nitropyridine 1-oxide | Incomplete hydrogenation reaction.[2] |
| Byproduct | 5-methylpyridin-2-amine | Reductive dehalogenation during synthesis. |
| Isomer | 2-Chloro-5-methylpyridin-4-amine | Use of isomeric starting materials or non-selective synthesis.[3][4] |
| Solvent | Ethanol, Methanol, Toluene | Residual from reaction workup or purification.[2][5] |
Q2: My starting material is pure. Can isomeric impurities still be a problem?
Yes, even with pure starting materials, isomeric impurities can arise, particularly from regioisomeric side reactions during the synthesis. More commonly, however, the issue lies with isomeric confusion of the material itself. The chemical space around chloromethyl-aminopyridines is dense with isomers. For example, 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2) is a well-documented isomer that can be easily mistaken for the target compound if not properly characterized.[3][4]
Causality Explanation: These isomers often have very similar physical properties, making them difficult to separate by simple crystallization. Their chromatographic behavior can also be very similar, requiring highly specific analytical methods to resolve.[6] Therefore, it is critical to confirm the identity and isomeric purity of your material using definitive spectroscopic techniques like 2D-NMR, in addition to chromatographic methods.
Q3: What are the likely degradation products of this compound?
Understanding potential degradation pathways is crucial for establishing appropriate storage conditions and developing stability-indicating analytical methods. This compound exhibits specific sensitivities:
-
Hydrolysis: The compound is generally stable in neutral and weakly acidic conditions. However, under strong alkaline (basic) conditions, it may be susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group to form 2-amino-5-methylpyridin-4-ol.[3]
-
Oxidation: The amine group on the pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents or prolonged exposure to air.
-
Photodegradation: Pyridine derivatives can be sensitive to light. Exposure to UV or even ambient light over time can lead to the formation of various photolytic degradants.
To proactively identify these potential degradants, a forced degradation study is the industry-standard approach.[7][8] This involves intentionally stressing the sample under harsh conditions (e.g., strong acid/base, peroxide, heat, light) to generate degradation products for analytical method development.[9][10]
Section 2: Troubleshooting Guide - Analytical Method Development
A robust analytical method is the cornerstone of impurity resolution. This section provides guidance on troubleshooting common issues in the analysis of this compound.
Q4: My HPLC chromatogram shows multiple unexpected peaks. How do I begin to identify them?
A systematic approach is key to efficiently identifying unknown peaks. Avoid the time-consuming process of isolating each impurity individually by following a logical workflow.
Q5: I'm struggling to get good peak shape and resolution for my compound and its impurities. What are the best HPLC conditions?
This is a common challenge. Pyridine and its derivatives are hydrophilic and basic, which leads to poor retention and peak tailing on standard C18 reversed-phase columns.[11][12]
Causality Explanation: The basic amine groups interact strongly with residual acidic silanols on the silica surface of the column, causing peak tailing. The hydrophilic nature means the compound has little affinity for the nonpolar C18 stationary phase, resulting in poor retention near the solvent front. Using ion-pairing reagents can help, but they are often not compatible with mass spectrometry (LC/MS).[12]
Recommended Solutions:
-
Mixed-Mode Chromatography: This is often the most effective solution. Use a column that offers multiple modes of interaction, such as reversed-phase and cation-exchange. This allows for better retention and selectivity for basic, hydrophilic compounds without the need for ion-pairing reagents.[12]
-
Hydrogen-Bonding Chromatography (HILIC/SHARC): Columns specifically designed for separating compounds based on hydrogen bonding can be highly effective for resolving isomers of aminopyridines.[6] The separation is based on the interaction between the analyte and the stationary phase through hydrogen bonds.[6]
-
Mobile Phase Optimization: Use a mobile phase containing a low concentration of an acid like formic acid (0.1-0.2%) to protonate the pyridine nitrogen. This improves peak shape and provides a mechanism for cation-exchange retention on mixed-mode columns.[11]
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
Objective: To achieve baseline separation of the main peak from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with UV or DAD detector
-
LC/MS system (for peak identification)
Materials:
-
Column: Mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm) or a SHARC 1 column.[6][12]
-
Mobile Phase A: 0.2% Formic Acid and 0.25% Ammonium Formate in Water.[6][11]
-
Mobile Phase B: Acetonitrile/Methanol (60:40 v/v).[11]
-
Sample Diluent: Mobile Phase A/B (50:50)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[11]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
-
Analysis: Inject the sample and monitor the chromatogram. The main peak for this compound should be well-resolved from any other peaks.
-
Method Validation: This method must be validated according to ICH Q2(R2) guidelines to prove it is stability-indicating, which is where forced degradation samples become essential.[13]
Section 3: Troubleshooting Guide - Purification Strategies
When analytical data confirms the presence of unacceptable levels of impurities, a robust purification strategy is required.
Q6: My sample has a purity of ~97% after synthesis. How can I upgrade it to the >99.5% required for my application?
For improving purity from ~97% to >99.5%, a logical, stepwise approach is most effective. Start with the simplest, most scalable method and proceed to more complex techniques if necessary.
Q7: What is a good solvent system for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but only slightly soluble at low temperatures.[3] Impurities, conversely, should either be insoluble or highly soluble at all temperatures.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent | Rationale |
|---|---|
| Ethanol / Water | The compound is soluble in ethanol and slightly soluble in water.[3] A hot ethanol solution, to which water is added dropwise until turbidity persists, is an excellent starting point. |
| Toluene | A good choice for removing more polar impurities. |
| Ethyl Acetate | A mid-polarity solvent that can provide good selectivity. |
| Acetonitrile | Can be effective, but care must be taken due to its toxicity. |
Protocol 2: Recrystallization
Objective: To purify this compound by removing process-related impurities.
Materials:
-
Crude this compound (~97% pure)
-
Ethanol
-
Deionized Water
-
Heating mantle with stirrer
-
Ice bath
Procedure:
-
Dissolution: In a flask, add the crude material. For every 1 gram of crude product, add 5 mL of ethanol.
-
Heating: Gently heat the mixture with stirring until all the solid dissolves completely. Do not boil excessively.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (e.g., 20:80).
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Analysis: Analyze the dried product by HPLC to confirm purity (>99.5%).
Q8: When should I escalate to preparative chromatography?
Preparative chromatography should be considered when simpler methods fail, particularly in these scenarios:
-
Closely-Eluting Impurities: When impurities have very similar polarity and structure to the main compound (e.g., isomers), making separation by recrystallization ineffective.
-
High-Value Material: When the cost of material loss during recrystallization development is higher than the cost of a chromatographic separation.
-
Final Polishing Step: To remove trace-level impurities to reach the highest purity specifications (>99.9%).
Techniques like pH-zone-refining counter-current chromatography have proven highly effective for separating novel pyridine derivatives with high purity.[14]
Section 4: Advanced Topic - Forced Degradation Studies
For professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) or intermediate is not optional—it is a regulatory requirement.
Q9: Why are forced degradation studies critical for a compound like this?
Forced degradation (or stress testing) studies are a cornerstone of pharmaceutical development for several reasons:[7]
-
Pathway Elucidation: They help identify the likely degradation products that could form during the shelf life of the drug product.[7]
-
Method Development: They are essential for developing and validating a stability-indicating analytical method . The method is proven to be effective only if it can separate the intact compound from all the degradation products generated under stress.[8][9]
-
Formulation and Packaging: Results from these studies inform the development of a stable formulation and help in selecting appropriate packaging to protect the compound from light or moisture.[7]
-
Intrinsic Stability: They provide insight into the inherent stability of the molecule, highlighting its sensitivities to heat, pH, light, and oxidation.[7]
Q10: How do I design a forced degradation study?
A typical forced degradation study exposes the compound to a range of stress conditions that are more severe than accelerated stability testing.[9] The goal is to achieve a target degradation of 5-20% of the main compound.[7]
Table 3: Standard Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Duration |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60 °C for 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp for 2, 8, 24 hours |
| Thermal | Dry Heat at 80 °C | 24, 48, 72 hours |
| Photolytic | ICH-compliant light chamber | Expose solid and solution to UV/Vis light |
Protocol 3: Forced Degradation Study
Objective: To generate potential degradation products of this compound and test the specificity of the analytical method.
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition in Table 3, mix the stock solution with the stressor. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Prepare a control sample with water instead of the stressor.
-
Incubate: Place the samples under the specified conditions for the designated time points. For acid/base conditions, remember to neutralize the sample with an equivalent amount of base/acid before HPLC analysis.
-
Analyze: Analyze all stressed samples and the control sample using the developed HPLC method (Protocol 1).
-
Evaluate:
-
Compare the chromatograms of the stressed samples to the control.
-
Check for the formation of new peaks (degradation products).
-
Ensure all new peaks are baseline-resolved from the main peak.
-
Calculate the mass balance to ensure all components are accounted for.
-
This systematic approach will provide a comprehensive understanding of the impurity and degradation profile of this compound, enabling you to develop robust processes and ensure the quality of your final product.
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Purity Assessment of 4-Chloro-5-methylpyridin-2-amine
Welcome to the technical support center for the analytical purity assessment of 4-Chloro-5-methylpyridin-2-amine (CAS No. 18368-64-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common analytical challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity
Reversed-phase HPLC is the predominant technique for assessing the purity of this compound and related substituted pyridines due to its high resolution and sensitivity.[1] However, the basic nature of the pyridine nitrogen can lead to challenging peak shapes and co-elution with impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant peak tailing for my this compound peak?
A: Peak tailing for basic compounds like this is a classic issue in reversed-phase chromatography.[2] The primary cause is the interaction between the basic amine groups on your analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[2] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak. Other, less common causes can include column overload or a mismatch between your sample solvent and the mobile phase.[2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization of the residual silanols. Lowering the mobile phase pH to between 2.5 and 3.5 with an appropriate buffer (e.g., 20 mM phosphate or formate buffer) will protonate the silanol groups, minimizing their interaction with your basic analyte.[2]
-
Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) at around 10-20 mM, to your mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[3]
-
Column Selection: Consider using a column with a highly inert, end-capped stationary phase or a polar-embedded phase. These columns are designed to have fewer accessible silanol groups, thus reducing tailing for basic compounds.[3]
Q2: An impurity is co-eluting with my main peak. How can I improve the resolution?
A: Achieving baseline separation is critical for accurate purity determination. If you're facing co-elution, a systematic approach to method development is necessary.
Optimization Strategy:
-
Modify Mobile Phase Organic Content: Adjust the percentage of your organic solvent (typically acetonitrile or methanol). A shallower gradient or a lower isocratic percentage will increase retention and may improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation due to different solvent-analyte interactions.
-
Adjusting the pH: As mentioned for peak tailing, slight changes in pH can also affect the retention of ionizable impurities, potentially resolving them from the main peak.[2]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. A phenyl or cyano phase offers different retention mechanisms (π-π interactions) compared to a standard C18 column and may provide the necessary selectivity.[2]
Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A good starting point for most pyridine derivatives.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 10-90% B over 20 min | A typical screening gradient.[1] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[1] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[1] |
| Detection | UV at 254 nm | Pyridine derivatives generally have strong UV absorbance.[1][4] |
| Injection Vol. | 10 µL | A standard volume to avoid column overload.[1] |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Gas Chromatography (GC) - For Volatile Impurities
Gas chromatography is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in your this compound sample, such as residual solvents from synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Do I need to derivatize this compound for GC analysis?
A: While this compound is somewhat volatile, its primary and secondary amine functionalities can lead to poor peak shape and interactions with the GC column. Derivatization, for instance by acylation, can improve its thermal stability and chromatographic performance.[5] However, for analyzing more volatile impurities like residual solvents, derivatization of the main component is often not necessary.
Q2: My peaks are broad, and my retention times are shifting. What's the cause?
A: Broad peaks and shifting retention times in GC can point to several issues:
-
Column Contamination: The column may be contaminated with non-volatile residues. "Baking out" the column at a high temperature (within the column's limits) can often resolve this.
-
Improper Injection Technique: A slow injection can cause band broadening. Ensure a fast, smooth injection.
-
Carrier Gas Flow Rate: An incorrect or fluctuating flow rate will lead to inconsistent retention times. Check for leaks in your gas lines and verify the flow rate.
-
Column Degradation: Over time, the stationary phase of the column will degrade, especially with repeated temperature cycling. This will lead to poorer performance and is an indication that the column needs to be replaced.
Typical GC-MS Method Parameters for Impurity Profiling
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A general-purpose, non-polar column suitable for a wide range of analytes.[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good efficiency.[6] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min | A good starting point for separating analytes with a range of boiling points.[6] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization.[6] |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole.[6] |
| Scan Range | 40-550 amu | Covers the expected mass range of the analyte and potential impurities.[6] |
Section 3: Spectroscopy and Other Methods
Quantitative NMR (qNMR) for Absolute Purity
For an orthogonal and highly accurate purity assessment, Quantitative ¹H NMR (qNMR) is an excellent choice.[7] Unlike chromatography, which provides a relative purity based on peak area, qNMR can determine the absolute purity of a substance when a certified internal standard is used.[8]
Q: How does qNMR work for purity determination?
A: In a qNMR experiment, a known mass of your sample is mixed with a known mass of a high-purity internal standard. The ¹H NMR spectrum is then acquired under quantitative conditions (ensuring full relaxation of all protons). By comparing the integral of a specific, well-resolved proton signal from your analyte to the integral of a signal from the internal standard, you can calculate the exact purity of your compound.[7][8] This method is particularly valuable as it can also quantify non-UV active impurities that would be missed by HPLC-UV.[7]
Karl Fischer Titration for Water Content
Water is a common impurity in many organic compounds, and its presence can affect the accuracy of other purity assessments.[9] Karl Fischer titration is the gold standard for determining water content.[10]
Q: Are there any special considerations for Karl Fischer titration of amines?
A: Yes. The basicity of amines can interfere with the Karl Fischer reaction by shifting the pH of the reagent. For strongly basic amines, this can lead to inaccurate results or a "dragging" endpoint. To counteract this, a neutralizing agent like benzoic acid can be added to the Karl Fischer anode solution before introducing the sample.[11] This ensures the reaction proceeds in the optimal pH range of 5-7.[10][12] Both volumetric and coulometric Karl Fischer methods are suitable, with the coulometric method being more sensitive for trace amounts of water.[10]
Summary of Analytical Techniques
| Technique | Primary Use | Key Advantages | Potential Challenges |
| HPLC | Purity and impurity profiling | High resolution, sensitive, quantitative | Peak tailing for basic compounds, co-elution |
| GC-MS | Volatile impurity analysis | Excellent for residual solvents, high sensitivity | May require derivatization for the main analyte |
| qNMR | Absolute purity determination | Orthogonal to chromatography, highly accurate | Requires a certified internal standard, lower throughput |
| Karl Fischer | Water content measurement | Specific for water, highly accurate | Amine basicity can interfere with the reaction |
Section 4: Logical Decision-Making in Purity Analysis
Caption: A workflow for comprehensive purity assessment.
By employing a multi-faceted analytical approach and understanding the potential pitfalls of each technique, researchers can confidently and accurately determine the purity of this compound, ensuring the quality and reliability of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. hiranuma.com [hiranuma.com]
- 12. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
degradation pathways of 4-Chloro-5-methylpyridin-2-amine under different conditions
Technical Support Center: Degradation Pathways of 4-Chloro-5-methylpyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting for investigating the degradation pathways of this molecule. Given the limited specific literature on this compound, this guide emphasizes the principles of forced degradation studies and provides a framework for systematically exploring its stability.[1][2] The information herein is synthesized from established knowledge on the degradation of related pyridine and amine compounds.[3][4][5]
Frequently Asked Questions (FAQs): General Principles
Q1: Why are forced degradation studies necessary for a compound like this compound?
Forced degradation studies are crucial to understand the intrinsic stability of a molecule.[2] They help in identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This information is vital for formulation development, determining storage conditions, and ensuring the safety and efficacy of a drug product by identifying potentially toxic degradants.[1]
Q2: What are the primary degradation pathways to consider for this compound?
Based on its structure—a chlorinated pyridine ring with an amino group—the primary degradation pathways to investigate are:
-
Hydrolysis: The molecule could be susceptible to pH-dependent hydrolysis, potentially leading to the replacement of the chlorine atom with a hydroxyl group.
-
Oxidation: The amine group and the electron-rich pyridine ring are potential sites for oxidation.
-
Photolysis: Aromatic systems and carbon-halogen bonds can be susceptible to degradation upon exposure to UV light.
-
Thermal Degradation: High temperatures can induce degradation, and the presence of other substances can catalyze this process.[6]
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is generally required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point for separating the parent compound from its degradants.[7][8] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradants.[8]
Hydrolytic Degradation: Troubleshooting and Protocols
Q: I am observing the degradation of this compound in my aqueous formulation. How can I determine if this is due to hydrolysis and what the likely products are?
A: Hydrolytic degradation is highly dependent on pH. To investigate this, you should perform a forced degradation study across a range of pH values (e.g., acidic, neutral, and basic). A common starting point is to use 0.1 M HCl, water, and 0.1 M NaOH.
A likely primary degradation product is the substitution of the chlorine atom with a hydroxyl group, forming 2-amino-5-methyl-4-hydroxypyridine. This is a common pathway for chloropyridines.
Troubleshooting Common Issues in Hydrolytic Studies
| Issue | Potential Cause | Troubleshooting Step |
| No degradation observed | The compound is stable to hydrolysis under the tested conditions. | Increase temperature (e.g., 60-80°C) to accelerate the reaction. Ensure the analytical method is sensitive enough to detect low levels of degradation. |
| Complete degradation in acid/base | The reaction is too fast under the chosen conditions. | Reduce the temperature, shorten the time points, or use milder acidic/basic conditions (e.g., pH 2, pH 12). |
| Multiple degradation peaks | Secondary degradation of the primary hydrolytic product may be occurring. | Analyze samples at earlier time points to identify the primary degradant before it further degrades. |
Experimental Protocol: Forced Hydrolysis Study
-
Reagent Preparation: Prepare solutions of 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Sample Preparation: Dissolve a known concentration of this compound in each of the three solutions. A co-solvent like acetonitrile or methanol may be used sparingly if solubility is an issue, but keep its concentration low (<5%) to avoid influencing the reaction.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C). Protect from light to prevent photolytic degradation.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration.
-
Analyze by a stability-indicating HPLC-UV method.
-
For peak identification, analyze key samples by LC-MS.
-
Hypothetical Hydrolytic Degradation Pathway
Caption: Hypothetical hydrolysis of this compound.
Oxidative Degradation: Troubleshooting and Protocols
Q: My compound is showing instability in the presence of air. What oxidative degradation products should I look for?
A: The amine group and the pyridine ring are susceptible to oxidation. Common laboratory oxidizing agents for forced degradation studies include hydrogen peroxide (H₂O₂).[9] Potential degradation products could include N-oxides, hydroxylated species on the pyridine ring, or even ring-opened products under harsh conditions.
Troubleshooting Common Issues in Oxidative Studies
| Issue | Potential Cause | Troubleshooting Step |
| Reaction is too rapid and vigorous | The concentration of the oxidizing agent is too high. | Reduce the concentration of H₂O₂ (e.g., start with 3% and adjust as needed). Conduct the experiment at a lower temperature. |
| Inconsistent results | Trace metal ions can catalyze oxidation, leading to variability. | Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in a parallel experiment to assess the impact of metal catalysis. |
| Complex chromatogram | Multiple oxidation products and secondary degradation are occurring. | Analyze samples at very early time points. Use a gradient HPLC method to improve the separation of polar degradation products. |
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
Oxidation: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Analysis: Analyze the samples directly by HPLC or LC-MS. Be aware that residual peroxide can damage some HPLC columns; if necessary, quench the reaction with an antioxidant like sodium bisulfite before injection.
Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for this compound.
Photolytic Degradation: Troubleshooting and Protocols
Q: How do I set up a photostability study for my compound, and what should I be cautious about?
A: Photostability testing involves exposing the compound to light of a specified intensity and wavelength. A common approach is to use a photostability chamber that conforms to ICH Q1B guidelines. A key degradation pathway for chlorinated aromatic compounds under UV light is dehalogenation, which would yield 5-methylpyridin-2-amine.
Troubleshooting Common Issues in Photolytic Studies
| Issue | Potential Cause | Troubleshooting Step |
| No degradation observed | The compound is photostable, or the solvent is absorbing the UV radiation. | Ensure the solvent used has a low UV cutoff. Confirm the light source is emitting at the appropriate wavelength and intensity. |
| Discoloration of the sample | Formation of polymeric or highly conjugated degradation products. | Use LC-MS to identify the products. This may indicate significant degradation. |
| Control sample also degrades | The degradation may be thermal, not photolytic. | Run a parallel control sample stored at the same temperature but protected from light (e.g., wrapped in aluminum foil). |
Experimental Protocol: Photostability Study
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., water, acetonitrile). Also, prepare a solid sample by placing a thin layer of the powder in a petri dish.
-
Exposure: Place the samples in a photostability chamber. Expose them to a cool white fluorescent lamp and a near-UV lamp.
-
Control: Place a parallel set of samples in the same chamber but shielded from light.
-
Analysis: After a specified duration of exposure, analyze both the exposed and control samples by HPLC and LC-MS.
Hypothetical Photolytic Degradation Pathway
Caption: A potential photolytic degradation pathway involving dehalogenation.
Thermal Degradation: Troubleshooting and Protocols
Q: I need to assess the thermal stability of my solid compound. What is the best approach?
A: Thermal stability should be assessed in the solid state and, if applicable, in solution. For solid-state testing, expose the compound to dry heat. For solutions, the protocol is similar to the hydrolytic study but without the addition of acid or base. The degradation rate of amines can be influenced by their structure and the presence of CO₂ or other contaminants.[6][10][11]
Troubleshooting Common Issues in Thermal Studies
| Issue | Potential Cause | Troubleshooting Step |
| Melting or change in physical form | The temperature is too high, exceeding the melting point. | Lower the temperature. Use a temperature well below the melting point for initial studies. |
| Complex degradation profile | Multiple degradation reactions are occurring at high temperatures. | Analyze samples at several lower temperatures to determine the primary degradation pathway and calculate the activation energy for the degradation process. |
Experimental Protocol: Solid-State Thermal Stability
-
Sample Preparation: Place a known amount of the solid compound in an open glass vial.
-
Incubation: Place the vial in a calibrated oven at a specified temperature (e.g., 80°C).
-
Time Points: Remove samples at various time points.
-
Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC to determine the remaining parent compound and any degradation products.
Workflow for a Comprehensive Degradation Study
Caption: General workflow for investigating the degradation pathways of a compound.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. matheo.uliege.be [matheo.uliege.be]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Photodegradation of chlorpyrifos ... preview & related info | Mendeley [mendeley.com]
- 10. researchgate.net [researchgate.net]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-5-methylpyridin-2-amine
For researchers, scientists, and drug development professionals, the accurate and robust analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 4-Chloro-5-methylpyridin-2-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. We will explore the nuances of its analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare its performance with alternative analytical techniques, supported by established principles and experimental insights.
Introduction to this compound
This compound is a heterocyclic aromatic amine with a molecular weight of 142.59 g/mol . Its structure, featuring a pyridine ring substituted with a chlorine atom, a methyl group, and an amino group, presents unique analytical challenges and opportunities. Understanding its behavior under various analytical conditions is crucial for its quantification, impurity profiling, and metabolic studies.
Mass Spectrometry Analysis of this compound: A Detailed Protocol
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of small molecules in complex matrices, offering high sensitivity and selectivity.[1][2]
Experimental Protocol: HPLC-MS/MS Analysis
This protocol outlines a robust method for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the HPLC mobile phase.
-
Procedure:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to achieve a concentration within the calibrated range of the instrument.
-
For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[3]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. HPLC Conditions:
-
Rationale: The chromatographic separation is critical to resolve the analyte from potential isomers and impurities, ensuring accurate quantification. A reversed-phase C18 column is a common starting point for small, moderately polar molecules.[4]
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Rationale: ESI is a soft ionization technique suitable for polar molecules like this compound, typically yielding a prominent protonated molecule, [M+H]+.[5][6]
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Visualization of the HPLC-MS Workflow
Caption: A schematic overview of the HPLC-MS/MS workflow.
Predicted Fragmentation Pathway
Understanding the fragmentation of this compound is key to developing a selective MRM method. Based on the fragmentation of similar aromatic amines and pyridine derivatives, the following pathway is proposed.[7][8]
-
Parent Ion (Q1): The protonated molecule, [M+H]+, at m/z 143.
-
Fragmentation (Q2): Collision-induced dissociation (CID) is likely to induce the loss of small neutral molecules.
MRM Transitions for Quantification:
-
Primary: 143 -> 126
-
Confirmatory: 143 -> 116
Caption: Predicted ESI+ fragmentation of this compound.
Alternative Analytical Techniques
While HPLC-MS/MS is a powerful tool, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates the analyte chromatographically, and detection is based on the absorption of ultraviolet light by the analyte.
-
Methodology: The HPLC conditions can be similar to those used for LC-MS. A photodiode array (PDA) detector is often used to obtain the full UV spectrum of the analyte, which can aid in peak identification and purity assessment.
-
Advantages: Lower cost, simpler instrumentation, and robust for routine analysis.
-
Limitations: Lower sensitivity and selectivity compared to MS. Co-eluting impurities with similar UV spectra can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is suitable for volatile and thermally stable compounds.[9] The sample is vaporized and separated in a gas chromatograph before being ionized and detected by a mass spectrometer.
-
Methodology:
-
Derivatization: Amines can sometimes exhibit poor peak shape in GC. Derivatization to a less polar and more volatile form may be necessary.
-
Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS.[10][11] EI is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for compound identification.[12][13]
-
-
Advantages: Excellent chromatographic resolution for volatile compounds and extensive spectral libraries for compound identification.
-
Limitations: The compound must be volatile and thermally stable, or derivatization is required.
Comparative Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budgetary constraints.
| Feature | HPLC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate | High |
| Sensitivity | Very High (pg-fg) | Low (ng-µg) | High (pg-ng) |
| Speed | Fast | Moderate | Moderate |
| Cost | High | Low | Moderate |
| Matrix Effects | Can be significant | Less prone | Can be significant |
| Structural Info | High (fragmentation) | Low (UV spectrum) | High (fragmentation) |
| Compound Suitability | Wide range of polarities | Chromophore required | Volatile & thermally stable |
Conclusion
For the sensitive and selective analysis of this compound, particularly in complex matrices or at low concentrations, HPLC-MS/MS is the superior technique . Its ability to provide both quantitative data and structural information through fragmentation makes it an invaluable tool in drug development and research. While HPLC-UV offers a cost-effective solution for routine analysis of less complex samples, and GC-MS is a powerful tool for volatile compounds, neither can match the overall performance of HPLC-MS/MS for this class of analyte. The methodologies and comparisons presented in this guide provide a solid foundation for developing and validating robust analytical methods for this compound and related compounds.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. news-medical.net [news-medical.net]
- 3. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 小分子高效液相色谱 [sigmaaldrich.com]
- 5. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. rroij.com [rroij.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Spectroscopic Interrogation of Chloro-Methyl-Pyridinamine Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs) and functional materials. This guide provides an in-depth spectroscopic characterization of 4-Chloro-5-methylpyridin-2-amine and its closely related isomers. A notable challenge in the characterization of this specific molecule is the limited availability of published spectroscopic data. Therefore, this guide will leverage a comparative approach, presenting a detailed analysis of the readily available data for its isomer, 2-Chloro-5-methylpyridin-4-amine , to provide a framework for the spectroscopic identification and differentiation of these closely related structures. Understanding the subtle yet significant shifts in spectroscopic signatures between these isomers is crucial for researchers in synthesis, quality control, and drug development.
This guide will delve into the practical application and theoretical underpinnings of key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and UV-Visible Spectroscopy. By examining the expected and observed spectral features, we aim to equip researchers with the expertise to confidently identify and distinguish between these pyridinamine isomers.
The Isomeric Challenge: this compound vs. 2-Chloro-5-methylpyridin-4-amine
The structural difference between this compound and 2-Chloro-5-methylpyridin-4-amine lies in the substitution pattern on the pyridine ring. While both share the same molecular formula (C₆H₇ClN₂) and molecular weight (approximately 142.59 g/mol ), the positions of the chloro, methyl, and amine groups are distinct.[1][2] This seemingly minor variation has a profound impact on the electronic environment of the molecule, leading to unique spectroscopic fingerprints.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique pattern of absorption bands.
Expected Vibrational Modes for Chloro-Methyl-Pyridinamines
For aminopyridines, characteristic vibrational modes are expected for the N-H, C-H, C=C, C=N, and C-Cl bonds. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹.[3] Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.
Comparative FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed for 2-Amino-5-methylpyridine | Observed for 2-Amino-5-chloro-4-methylpyridine |
| N-H Stretching | 3300-3500 | 3444, 3335 | Not explicitly found, but expected in this region |
| Aromatic C-H Stretching | >3000 | ~3050 | Not explicitly found, but expected in this region |
| Aliphatic C-H Stretching | <3000 | ~2950 | Not explicitly found, but expected in this region |
| C=N, C=C Stretching (Pyridine Ring) | 1400-1650 | 1652, 1592 | Available as a spectrum |
| C-Cl Stretching | 600-800 | N/A | Expected in this region |
Data for 2-Amino-5-methylpyridine is included as a reference to illustrate the influence of the chloro group.[4] An experimental ATR-IR spectrum for 2-Amino-5-chloro-4-methylpyridine is available for comparison.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Ensure the solid sample is dry and finely powdered.
-
Instrument Setup: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of pyridinamine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum reveal the connectivity of protons in a molecule.
¹H NMR Data for 2-Chloro-5-methylpyridin-4-amine (in DMSO-d₆): [6]
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.68 | Singlet | 1H | H-6 (proton on the pyridine ring) |
| 6.50 | Singlet | 1H | H-3 (proton on the pyridine ring) |
| 6.16 | Broad Singlet | 2H | -NH₂ (amine protons) |
| 1.96 | Singlet | 3H | -CH₃ (methyl protons) |
Interpretation and Causality:
-
The two aromatic protons appear as singlets, indicating no adjacent proton neighbors. This is consistent with the substitution pattern of 2-Chloro-5-methylpyridin-4-amine.
-
The amine protons appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential exchange with trace amounts of water in the solvent.
-
The methyl protons also appear as a singlet, as they are not coupled to any other protons.
For the isomeric This compound , we would predict a different ¹H NMR spectrum. The two aromatic protons would still be singlets but would have different chemical shifts due to the altered electronic effects of the substituent positions.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Chemical Shifts:
While experimental ¹³C NMR data for these specific isomers is scarce in the provided search results, we can predict the general regions for the carbon signals based on known data for similar structures like 2-methylpyridine.
-
Aromatic Carbons: 110-160 ppm. The carbons directly attached to the nitrogen and chlorine atoms would be significantly deshielded (further downfield).
-
Methyl Carbon: 15-25 ppm.
The precise chemical shifts of the ring carbons would be the most telling feature for distinguishing between the isomers. The electronic withdrawing/donating effects of the amine and chloro groups would have a distinct influence on the carbon chemical shifts depending on their relative positions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Logical Flow for Isomer Differentiation by NMR
Caption: Decision workflow for isomer identification using ¹H NMR.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present. The pyridine ring and its substituents constitute the chromophore in these molecules.
Expected Electronic Transitions
Substituted pyridines typically exhibit π → π* transitions. The position of the λmax is sensitive to the nature and position of the substituents on the ring. The amine group (-NH₂) acts as an auxochrome, generally causing a bathochromic (red) shift to a longer wavelength. The chloro and methyl groups will also influence the electronic transitions.
While specific UV-Vis data for this compound was not found, a study on a similar structure, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, showed intense electronic transitions around 324 nm, corresponding to π → π* excitations.[7] We can anticipate that the λmax for our target isomers will also be in the UV region, likely between 250 and 350 nm. A comparative analysis would be essential, as the different substitution patterns of the isomers are expected to result in measurable shifts in their respective λmax values.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Setup: Use a quartz cuvette. Record a baseline spectrum with the pure solvent.
-
Data Acquisition: Record the absorbance spectrum of the sample solution over a range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion and Comparative Summary
The definitive spectroscopic characterization of this compound requires a multi-technique approach, with a strong emphasis on comparative analysis against its isomers. While direct data for this specific molecule is elusive, a robust analytical framework can be established by studying closely related compounds like 2-Chloro-5-methylpyridin-4-amine.
Key Differentiators:
-
¹H NMR: The chemical shifts of the two aromatic protons will be the most reliable diagnostic tool for distinguishing between the isomers.
-
¹³C NMR: The chemical shifts of the five distinct aromatic carbons will provide a definitive fingerprint for each isomer.
-
FT-IR: While many bands will be similar, subtle shifts in the fingerprint region (especially C-Cl and ring bending modes) may offer corroborating evidence.
-
UV-Vis: The λmax values are expected to differ between the isomers, providing another layer of comparative data.
For researchers synthesizing or working with these compounds, it is imperative to employ at least ¹H and ¹³C NMR spectroscopy for unambiguous structural confirmation. This guide provides the foundational principles and a comparative dataset to aid in this critical analytical endeavor, ensuring the scientific integrity of subsequent research and development.
References
- 1. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-5-methylpyridin-2-amine: Navigating Isomeric Selectivity
Introduction: The Challenge of Regiocontrol in Substituted Pyridine Synthesis
4-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As an intermediate, its utility is defined by the specific arrangement of its functional groups—an amine at the 2-position, a chlorine at the 4-position, and a methyl group at the 5-position. However, a survey of the chemical literature reveals that this particular isomer is not as readily accessible as its constitutional isomer, 2-chloro-5-methylpyridin-4-amine, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.
The synthetic challenge for this compound lies in achieving the desired regiochemistry. Standard synthetic transformations on the pyridine scaffold are heavily influenced by the electronic directing effects of existing substituents, often leading to mixtures of isomers that are difficult to separate. This guide provides a comparative analysis of two plausible synthetic strategies for obtaining this compound, designed for researchers and drug development professionals. We will compare a classical, but problematic, late-stage chlorination approach with a modern, palladium-catalyzed cross-coupling strategy that offers superior regiochemical control.
Route 1: Late-Stage Electrophilic Chlorination of 2-Amino-5-methylpyridine
A conceptually straightforward approach is the direct chlorination of a commercially available starting material, 2-amino-5-methylpyridine. This strategy is attractive due to its atom economy and potentially short sequence. However, it is fundamentally challenged by the principles of electrophilic aromatic substitution on a substituted pyridine ring.
Mechanistic Considerations & The Inherent Challenge of Regioselectivity
The 2-amino group is a powerful activating, ortho-, para-directing group due to its ability to donate lone-pair electron density into the aromatic system.[1] The 5-methyl group is a weaker activating, ortho-, para-director. In an electrophilic substitution reaction on 2-amino-5-methylpyridine, the incoming electrophile (e.g., Cl+) is directed to positions of increased electron density.
The positions ortho and para to the strongly directing amino group are C3 and C5. Since the C5 position is already occupied by the methyl group, the C3 position is the most electronically favored site for substitution. The desired substitution at the C4 position is electronically disfavored. Consequently, this route is expected to yield primarily the undesired 3-chloro-2-amino-5-methylpyridine isomer, leading to low yields of the target compound and creating significant purification challenges. While modern methods for regioselective halogenation of aminopyridines exist, they are highly substrate-dependent and may not overcome the strong intrinsic directing effects in this specific case.[2]
Caption: Proposed workflow for Route 1 highlighting the regioselectivity issue.
Proposed Experimental Protocol (Route 1)
This protocol is hypothetical and based on general procedures for aminopyridine chlorination. Significant optimization would be required to favor the desired product, which may not be feasible.
-
Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to observe the formation of product isomers.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers, requiring extensive chromatographic separation (e.g., column chromatography or preparative HPLC) to isolate the desired this compound.
Route 2: Regioselective Palladium-Catalyzed Amination of 2,4-Dichloro-5-methylpyridine
A more modern and strategic approach involves forming the C4-Cl and C5-Me bonds first, followed by a highly selective amination at the C2 position. This route leverages the power of transition-metal catalysis, specifically the Buchwald-Hartwig amination, to overcome the regioselectivity challenges inherent in Route 1.[3][4]
Mechanistic Considerations & The Power of Catalyst Control
This strategy begins with the precursor 2,4-dichloro-5-methylpyridine. The key step is the selective introduction of an amino group at the C2 position. While traditional nucleophilic aromatic substitution (SNAr) on dichloropyridines often favors attack at the C4 position[5][6], the Buchwald-Hartwig palladium-catalyzed amination offers a distinct mechanism that can be tuned for C2 selectivity.
Research on the Buchwald-Hartwig amination of 2,4-dichloropyridine has demonstrated that with appropriate ligand selection (e.g., bulky, electron-rich phosphine ligands), highly regioselective C-N bond formation can be achieved at the C2 position.[7] The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-Cl bond, followed by amine coordination, deprotonation, and reductive elimination. The selectivity arises from the steric and electronic properties of the ligand-bound palladium center, which can preferentially activate the C2-Cl bond over the C4-Cl bond. This catalyst-controlled selectivity provides a robust and predictable path to the desired isomer.
Caption: Proposed workflow for the highly regioselective Route 2.
Detailed Experimental Protocol (Route 2)
This protocol is adapted from established procedures for the regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine.[7]
-
Precursor Synthesis (Optional): 2,4-dichloro-5-methylpyridine can be synthesized from commercially available starting materials such as 5-methyl-2,4-pyridinediol via chlorination with a reagent like phosphorus oxychloride.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 4 mol%) to a dry reaction vessel.
-
Reaction Setup: Add 2,4-dichloro-5-methylpyridine (1.0 eq), an ammonia surrogate such as benzophenone imine (1.2 eq), and a strong base like sodium tert-butoxide (1.4 eq) to the vessel. Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.
-
Deprotection and Work-up: After cooling to room temperature, add a solution of hydrochloric acid to the reaction mixture to hydrolyze the imine. Stir for 1-2 hours. Neutralize the mixture with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Comparative Analysis
| Feature | Route 1: Late-Stage Chlorination | Route 2: Pd-Catalyzed Amination |
| Starting Material | 2-Amino-5-methylpyridine (Readily available) | 2,4-Dichloro-5-methylpyridine (Requires synthesis) |
| Number of Steps | Potentially 1 step from precursor | 2+ steps (precursor synthesis + amination) |
| Key Challenge | Regioselectivity: Extremely difficult to control.[1] | Catalyst Optimization: Requires careful selection of ligand and conditions. |
| Primary Byproduct | 3-Chloro-2-amino-5-methylpyridine (Isomer) | 2-Chloro-4-amino-5-methylpyridine (Isomer, if selectivity is poor) |
| Predictability | Low; outcome is electronically controlled and unfavorable. | High; outcome is catalyst-controlled and predictable based on literature precedents.[7] |
| Purification | Very difficult; separation of regioisomers. | Moderate; separation from catalyst residue and unreacted starting material. |
| Scalability | Poor, due to low yield and difficult purification. | Good; Buchwald-Hartwig reactions are widely used in industrial settings.[3] |
| Overall Viability | Low. Unlikely to be a practical route for obtaining pure material. | High. Represents the most promising and rational strategy. |
Conclusion and Recommendation
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the choice between the two proposed routes is clear.
Route 1 (Late-Stage Chlorination) , while appearing simpler on paper, is a classic example of how inherent electronic effects can render a seemingly direct route impractical. The powerful ortho-, para-directing nature of the 2-amino group makes the desired C4-chlorination a minor and disfavored pathway. The resulting isomeric mixture would necessitate a challenging and low-yielding purification process.
Route 2 (Palladium-Catalyzed Amination) represents a modern, strategic approach that leverages catalyst control to achieve a predictable and highly regioselective outcome. By building the pyridine core and then selectively forming the C2-N bond using a Buchwald-Hartwig amination, this route circumvents the intractable selectivity issues of electrophilic substitution. Although it involves more steps, the high selectivity, proven scalability of the methodology, and cleaner reaction profile make it the superior and recommended strategy for the synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Chloro-5-methylpyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Within this vast chemical space, derivatives of 4-chloro-5-methylpyridin-2-amine are emerging as a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The strategic placement of the chloro, methyl, and amino groups on the pyridine ring provides a versatile platform for synthetic elaboration, allowing for the fine-tuning of pharmacological properties. This guide offers a comparative analysis of the biological activities of this compound derivatives, drawing upon experimental data from structurally related compounds to elucidate key structure-activity relationships (SAR) and provide a framework for future drug discovery efforts. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, by examining analogous structures, we can infer critical insights into their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.
Kinase Inhibition: Targeting the Engines of Cellular Proliferation
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminopyridine and 2-aminopyrimidine scaffolds are well-established pharmacophores in the design of kinase inhibitors, primarily due to their ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of these enzymes. Derivatives of this compound are poised to be effective kinase inhibitors, with substitutions at the 2-amino position and modifications of the pyridine core offering avenues to modulate potency and selectivity.
Aurora Kinases: A Promising Target
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[1] Structurally related pyrimidine derivatives have demonstrated potent inhibition of Aurora kinases.[1][2] For instance, the substitution pattern on the pyrimidine ring is critical for potent activity, with polar substituents often enhancing inhibitory effects.[1]
A generalized structure-activity relationship for Aurora kinase inhibition by aminopyrimidine derivatives suggests that the 2-amino group forms a key hydrogen bond with the kinase hinge. Modifications at this position can significantly impact activity. Furthermore, substitutions on the phenyl ring appended to the core structure can explore different pockets within the active site, leading to improved potency and selectivity. For example, in a series of pyrimidine-based Aurora A kinase inhibitors, a compound bearing a 4-chloro-2-fluorophenyl group exhibited potent enzymatic activity with an IC50 of 38.6 nM.[2]
Below is a table summarizing the activity of representative aminopyrimidine and related heterocyclic kinase inhibitors, which can serve as a predictive model for the potential of this compound derivatives.
| Compound ID (Analogous Structure) | Core Scaffold | Target Kinase | IC50 / Kᵢ (nM) | Reference |
| Compound 1 Analogue | Bisanilinopyrimidine | Aurora A | 6.1 | [1] |
| Compound 13 Analogue | Pyrimidine | Aurora A | 38.6 | [2] |
| BMS-354825 (Dasatinib) | Aminopyrimidinyl-thiazole | Src/Abl | <1 | [3] |
| AMG 900 | Aminopyrimidinyl-pyridine | Aurora Kinases | <10 | [4] |
This table presents data from structurally related compounds to infer the potential of this compound derivatives.
The following diagram illustrates the general mechanism of action for this class of inhibitors, targeting the ATP-binding site of a kinase.
Caption: Competitive inhibition of a kinase by a this compound derivative.
Anticancer Activity: A Multi-pronged Approach
Beyond specific kinase inhibition, derivatives of chloro-substituted amino-pyridines and -pyrimidines have demonstrated broad antiproliferative activity against a range of cancer cell lines. This suggests that these compounds may act on multiple targets or through various mechanisms to induce cancer cell death.
A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed significant anticancer activity.[5] The growth inhibitory effects were evaluated against a panel of cancer cell lines, with the percentage growth inhibition (PGI) serving as a measure of efficacy. One of the most active compounds, featuring a 3,4,5-trimethoxyphenyl substitution, demonstrated PGI values of 65.12 against SNB-19 (CNS cancer) and 55.61 against NCI-H460 (non-small cell lung cancer).[5] This highlights the importance of the nature of the substituent on the appended aryl ring in determining the anticancer potency.
The table below presents a comparison of the anticancer activity of various structurally related compounds.
| Compound Class | Substitution Pattern | Cancer Cell Line | Activity (PGI / GI₅₀) | Reference |
| Oxadiazolyl-aminophenol | 3,4,5-trimethoxyphenyl | SNB-19 | 65.12 | [5] |
| Oxadiazolyl-aminophenol | 2-hydroxyphenyl | UACC-62 | 21.25 | [5] |
| Quinazoline-chalcone | 4-fluorophenyl | K-562 (Leukemia) | GI₅₀ = 0.622 µM | [6] |
| Pyrimidodiazepine | 4-chlorophenyl | HCT-116 (Colon) | High Cytotoxicity | [6] |
PGI: Percent Growth Inhibition. GI₅₀: 50% Growth Inhibition concentration.
Caption: Multiple mechanisms contributing to the anticancer activity of these derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Infections
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine and its derivatives have a long history of use in combating infectious diseases. The this compound scaffold presents a promising starting point for the design of new antibacterial and antifungal compounds.
Studies on related chloro-substituted imidazole and pyrimidine derivatives have demonstrated their potential as antimicrobial agents. For instance, certain 4-chloro-5-(2-nitrovinyl)-1H-imidazoles have shown high bactericidal and fungicidal effects.[7] The nature of the substituent at the N-1 position of the imidazole ring and the structure of the exocyclic fragment were found to be crucial for antimicrobial activity.[7]
Similarly, an investigation into 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that a derivative with a 4-nitrophenyl substitution exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[5]
The following table summarizes the antimicrobial activity of representative analogous compounds.
| Compound Class | Substitution Pattern | Microorganism | Activity (MIC in µg/mL) | Reference |
| Oxadiazolyl-aminophenol | 4-nitrophenyl | Gram-positive & Gram-negative bacteria | 8 | [5] |
| Sulfonylbenzoic acid derivative | 4-chlorophenyl | S. aureus, B. subtilis | 125 | [8] |
| Pyrimidine derivative | 4-chlorophenyl | S. aureus, S. saprophyticus | Active | [9] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant kinase (e.g., Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and substrate in the reaction buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the structure-activity relationships gleaned from analogous compound series, medicinal chemists can rationally design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The primary areas of opportunity appear to be in the development of kinase inhibitors for oncology, particularly targeting Aurora kinases, and in the discovery of new antimicrobial agents.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would involve the exploration of a diverse range of substituents at the 2-amino position and the investigation of various bioisosteric replacements for the pyridine core. Such studies will be instrumental in building a comprehensive SAR and ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The 2-Aminopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Versatility of the 2-Aminopyridine Core in Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a multitude of biologically active agents.[1] Its inherent structural features, including a basic nitrogen atom and a hydrogen bond donor amino group, facilitate critical interactions with various biological targets. While a comprehensive structure-activity relationship (SAR) study specifically on 4-Chloro-5-methylpyridin-2-amine analogs is not extensively documented in publicly available literature, a wealth of information exists for structurally related 2-aminopyridine and 2-aminopyrimidine analogs. This guide will provide an in-depth comparison of the SAR of these related analogs, with a focus on their activity as kinase inhibitors, a class of enzymes frequently implicated in cancer and other diseases.[2][3] By examining the impact of structural modifications on the potency and selectivity of these compounds against key kinase targets such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, we can extrapolate valuable insights applicable to the broader class of 2-aminopyridine-based drug candidates.
Core Scaffold and Key Modification Points
The fundamental 2-aminopyridine and 2-aminopyrimidine cores offer multiple positions for chemical modification to optimize pharmacological properties. The following diagram illustrates these key points of diversification that are crucial for modulating kinase inhibitory activity.
Caption: Core 2-aminopyridine and 2-aminopyrimidine scaffolds with key positions for chemical modifications.
Structure-Activity Relationship of 2-Aminopyrimidine Analogs as FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[4] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] Consequently, FLT3 has emerged as a key therapeutic target for AML.
A series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been investigated as potent and selective FLT3 inhibitors.[4] The general structure involves a 2-aminopyrimidine core with substitutions at the N-phenyl ring and the 4-position of the pyrimidine ring.
Key SAR Findings for FLT3 Inhibition:
-
Substitution on the N-phenyl ring: Modifications at this position significantly impact potency. For instance, the introduction of a morpholinoethoxy group at the para-position of the phenyl ring generally leads to potent FLT3 inhibition.
-
Substitution at the C4-position of the pyrimidine ring: The nature of the azaaryl group at this position is crucial for both potency and selectivity. Studies have shown that pyridyl and pyrazolyl moieties can be well-tolerated and contribute to potent inhibition.[4]
-
Impact of Halogenation: Strategic placement of halogen atoms on the N-phenyl ring can enhance activity. For example, a fluorine atom at the ortho-position of the phenyl ring has been shown to be beneficial for potency.[6]
The following table summarizes the in vitro activity of selected 4-azaaryl-N-phenylpyrimidin-2-amine analogs against FLT3 and the FLT3-ITD mutant.
| Compound | R (N-phenyl) | X (C4-azaaryl) | FLT3 IC50 (nM) | FLT3-ITD IC50 (nM) | Reference |
| 12b | 4-(2-morpholinoethoxy) | 3-pyridyl | 1.8 | 1.2 | [4] |
| 12r | 4-(2-morpholinoethoxy)-3-fluoro | 3-pyridyl | 2.5 | 1.5 | [4] |
These data highlight the potent low nanomolar inhibition achieved with these scaffolds against both wild-type and mutated FLT3. The anti-proliferative action of these compounds was confirmed in FLT3-ITD-harboring cell lines, where they induced apoptosis.[4]
Structure-Activity Relationship of 2,4-Bisanilinopyrimidine Analogs as Aurora Kinase Inhibitors
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[7][8] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[9] Bisanilinopyrimidine scaffolds have been extensively explored as potent inhibitors of Aurora kinases.[7]
Key SAR Findings for Aurora Kinase Inhibition:
-
A-ring (Anilino at C2) Substitution: The presence of a carboxylic acid at the ortho position of the A-ring was found to be a key determinant of potent Aurora A inhibition in initial screenings.[7] However, replacement of this acidic group with halogens led to a switch in the binding mode from DFG-in to DFG-out, resulting in highly potent inhibitors.[7]
-
B-ring (Anilino at C4) Substitution: Polar substituents at the para position of the B-ring are critical for potent activity.[7] Water-solubilizing groups at this position have been shown to improve cell permeability and cellular activity.[7]
-
Pyrimidine Core Modification: Introduction of a fluorine atom at the 5-position of the pyrimidine ring can further enhance the inhibitory potency against Aurora A.[7]
The table below presents the inhibitory activity of selected 2,4-bisanilinopyrimidine analogs against Aurora A kinase.
| Compound | A-ring (C2-anilino) | B-ring (C4-anilino) | Pyrimidine C5 | Aurora A IC50 (nM) | Reference |
| 1 | 2-carboxyanilino | 4-methoxyanilino | H | 6.1 | [7] |
| 9m | 2-chloroanilino | 4-(2-hydroxyethoxy)anilino | F | 0.8 | [7] |
These findings demonstrate the high potency of this class of compounds and underscore the importance of subtle structural modifications in dictating their inhibitory profile and binding mechanism.
Experimental Protocols
General Synthesis of 4-Azaaryl-N-phenylpyrimidin-2-amine Derivatives
The synthesis of these analogs typically involves a multi-step process, with a key step being a Suzuki or Stille coupling to introduce the azaaryl moiety at the C4 position of the pyrimidine core, followed by a Buchwald-Hartwig amination to couple the substituted aniline.
Caption: A generalized synthetic workflow for 4-azaaryl-N-phenylpyrimidin-2-amine analogs.
Step-by-Step Protocol for Suzuki Coupling:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding arylboronic acid (1.2 eq).
-
A palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., Na2CO3, 2.0 eq) are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 4-aryl-2-chloropyrimidine intermediate.
In Vitro Kinase Inhibition Assay (Example: FLT3)
The inhibitory activity of the synthesized compounds against FLT3 kinase can be determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-Step Protocol for TR-FRET Assay:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, MnCl2, DTT, and a carrier protein (e.g., BSA).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the FLT3 enzyme and a biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate in the dark for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a suitable microplate reader capable of TR-FRET measurements (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
While a dedicated and comprehensive SAR study on this compound analogs remains to be fully elucidated in the public domain, the analysis of structurally related 2-aminopyridine and 2-aminopyrimidine analogs provides invaluable insights for drug discovery efforts. The SAR data for FLT3 and Aurora kinase inhibitors clearly demonstrate that subtle modifications to the core scaffold and its substituents can lead to significant changes in potency, selectivity, and even the mechanism of action. The N-phenyl ring and the C4-position of the pyrimidine ring are consistently identified as key areas for optimization. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel analogs. Future research focusing on the specific this compound scaffold will be crucial to fully understand its potential as a source of novel therapeutic agents.
References
- 1. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Scientist's Guide to the Analytical Validation for Quantifying 4-Chloro-5-methylpyridin-2-amine: A Comparative Approach
This guide provides a comprehensive framework for the analytical validation of methods designed to quantify 4-Chloro-5-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. We will explore and compare common analytical techniques, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3]
Introduction: The Analytical Imperative
This compound (MW: 142.58 g/mol , Formula: C₆H₇ClN₂) is a substituted pyridine derivative whose purity and concentration are critical quality attributes in drug substance manufacturing.[4] Inaccurate quantification can have cascading effects on reaction yield, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a rigorously validated, stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of process control and quality assurance.
This guide compares the two most pragmatic analytical approaches—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provides a detailed roadmap for a full validation study, complete with illustrative data and step-by-step protocols.
Comparative Analysis of Analytical Methodologies
The choice of analytical technology is the first critical decision point and depends on the analyte's physicochemical properties and the specific requirements of the analysis (e.g., purity testing vs. trace analysis). This compound is a polar, semi-volatile compound, making it amenable to both HPLC and GC, though each presents distinct advantages and challenges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds. A reversed-phase method is the logical starting point for this analyte.
-
Principle & Rationale : The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition (e.g., acetonitrile or methanol content and pH), retention and selectivity can be finely tuned. Its aromatic structure suggests strong UV absorbance, making UV detection a simple and effective choice.
-
Strengths : High selectivity, excellent quantitative performance, and direct analysis of the sample in a suitable solvent without derivatization.
-
Considerations : Mobile phase preparation and disposal, potential for peak tailing with basic amine groups (can be mitigated with buffered mobile phases or specific column chemistries).
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
GC offers superior resolution and, when coupled with a mass spectrometer, provides high certainty in peak identification.
-
Principle & Rationale : The analyte is volatilized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The primary amine group in the analyte can cause peak tailing and adsorption on standard non-polar columns. Derivatization (e.g., silylation) is often employed to block this active site, improving peak shape and thermal stability.
-
Strengths : High efficiency and resolution, definitive peak identification with MS, and high sensitivity, especially for volatile impurities.
-
Considerations : The analyte may require derivatization, which adds a step to sample preparation and can introduce variability. Thermal stability of the analyte must be confirmed to avoid on-column degradation.
Head-to-Head Methodology Comparison
The following table summarizes the key performance attributes for each technique in the context of quantifying this compound.
| Parameter | HPLC-UV | GC-MS | Rationale & Recommendation |
| Specificity | Excellent, especially with forced degradation studies. | Excellent, with mass spectral confirmation. | Both are strong. GC-MS provides higher confidence in peak identity. |
| Sensitivity (LOQ) | Typically low µg/mL range. | Can reach low ng/mL (ppb) range. | GC-MS is superior for trace-level quantification. |
| Sample Preparation | Simple dissolution ("dilute and shoot"). | May require derivatization. | HPLC offers a more streamlined workflow. |
| Run Time | 5-15 minutes. | 10-30 minutes (including oven ramp/cool down). | HPLC is generally faster for high-throughput needs. |
| Robustness | High. Less susceptible to matrix effects. | Moderate. Susceptible to non-volatile matrix contamination. | HPLC is typically more robust for routine QC applications. |
| Recommendation | Primary choice for routine QC, assays, and purity testing due to its simplicity, robustness, and sufficient sensitivity. | Excellent for impurity identification and trace-level analysis , or as an orthogonal method to confirm purity. |
The Analytical Validation Workflow: A Step-by-Step Guide
Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[3] The following sections detail the experimental protocols for validating an HPLC-UV method, adhering to ICH Q2(R1) guidelines.
Caption: The Analytical Validation Workflow, from development to full ICH parameter testing.
Foundational HPLC Method
The validation protocols below are based on the following hypothetical, yet typical, reversed-phase HPLC method.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard non-polar phase for retaining the analyte. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The organic modifier elutes the analyte, while the acidic buffer suppresses silanol interactions and ensures the amine is protonated, improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
Specificity (Including Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the definitive way to prove this and establish the method as "stability-indicating."[5][6][7]
Experimental Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL.
-
Expose the solution to a series of stress conditions designed to achieve 5-20% degradation.[6]
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Prepare an unstressed control sample and a blank (diluent).
-
Neutralize the acid and base samples before dilution.
-
Dilute all stressed samples, the control, and the blank to a target concentration of 100 µg/mL and analyze by HPLC.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (Resolution > 2). Peak purity analysis (using a photodiode array detector) should confirm the analyte peak is spectrally pure in all stressed conditions.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL.
-
Perform a serial dilution to prepare at least five concentration levels covering the expected working range (e.g., from 50% to 150% of the target concentration). For an assay of a drug substance, the typical range is 80% to 120%.
-
Example Levels: 50, 75, 100, 125, 150 µg/mL.
-
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Illustrative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,001,500 |
| 125 | 1,249,800 |
| 150 | 1,502,300 |
| r² | 0.9999 |
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo formulation or a solution containing known impurities).
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Illustrative Data:
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.9 | 99.1% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration (100 µg/mL) from the same stock solution.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
Acceptance Criteria: RSD ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the RSD for this second set and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria: Overall RSD for both sets combined should be ≤ 2.0%.
-
Illustrative Data:
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| N | 6 | 6 |
| Mean Assay (%) | 100.2% | 99.8% |
| RSD (%) | 0.45% | 0.51% |
| Overall RSD (%) | \multicolumn{2}{c | }{0.78%} |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.
Experimental Protocol (Based on Signal-to-Noise):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).
-
Acceptance Criteria: S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD. Precision at the LOQ should meet the predefined limit.
Illustrative Data:
| Parameter | Concentration | S/N Ratio | Precision (RSD, n=6) |
| LOD | 0.1 µg/mL | 3.5 | N/A |
| LOQ | 0.3 µg/mL | 11.2 | 4.8% |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution or a standard sample.
-
Analyze the sample while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
Mobile Phase Organic Content: ± 2% absolute (e.g., 38% and 42% Acetonitrile).
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. The change in the final calculated result should be insignificant.
Caption: Logical diagram for a Robustness study, showing varied inputs and monitored outputs.
Conclusion and Recommendations
The validation of an analytical method for quantifying this compound is a systematic process that ensures data reliability.
-
For routine quality control, including assay and purity testing, a reversed-phase HPLC-UV method is the recommended choice due to its robustness, simplicity, and excellent quantitative performance.
-
For specialized applications, such as identifying unknown impurities or quantifying trace-level contaminants, a GC-MS method serves as a powerful orthogonal technique, providing unparalleled sensitivity and specificity.
The protocols and acceptance criteria detailed in this guide provide a robust, field-tested framework for generating a comprehensive validation package that is scientifically sound and compliant with global regulatory expectations. By understanding the causality behind each validation parameter, scientists can troubleshoot effectively and ensure the long-term performance of their analytical methods.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. biomedres.us [biomedres.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
